2-(4-Methoxyphenyl)sulfanylbenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGBLVFSQQYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385000 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19862-91-0 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(4-methoxyphenyl)sulfanylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodology, presents quantitative data in a structured format, and includes a detailed experimental protocol.
Core Synthesis Pathway: The Ullmann Condensation
The principal and most established method for the synthesis of this compound is the Ullmann condensation. This reaction facilitates the formation of a carbon-sulfur bond between an aryl halide and a thiophenol, catalyzed by a copper species.[1] In this specific synthesis, a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid, is coupled with 4-methoxythiophenol in the presence of a copper catalyst and a base at elevated temperatures.
The general reaction scheme is as follows:
Caption: Ullmann condensation pathway for this compound.
The reactivity of the 2-halobenzoic acid typically follows the order of I > Br > Cl, with 2-iodobenzoic acid often providing higher yields or requiring milder reaction conditions.[1] The reaction is generally carried out in a high-boiling polar solvent to achieve the necessary temperatures for the condensation to proceed efficiently.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Ullmann condensation synthesis of 2-arylthiobenzoic acids, based on established protocols for analogous compounds.[2] These values can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Value | Notes |
| Molar Ratio (2-Halobenzoic Acid : 4-Methoxythiophenol) | 1.1 : 1 to 1.3 : 1 | A slight excess of the halo-benzoic acid is often employed.[2] |
| Catalyst | Copper (I) or (II) salts (e.g., CuI, CuO), or copper powder | Modern methods may utilize soluble copper catalysts with ligands.[1] |
| Base | Potassium Carbonate, Lithium Hydroxide | The base is crucial for the deprotonation of the thiophenol. |
| Solvent | N-methylpyrrolidone (NMP), Dimethylformamide (DMF), or in the melt | High-boiling aprotic polar solvents are typically used.[1][2] |
| Temperature | 140 - 220 °C | The reaction generally requires high temperatures to proceed.[2] |
| Reaction Time | 2 - 8 hours | Monitoring by TLC or GC-MS is recommended to determine completion.[2] |
| Yield | >70% (typical for analogous reactions) | Yields are highly dependent on the specific substrates and conditions. |
Detailed Experimental Protocol
This protocol is adapted from a general method for the synthesis of 2-arylthiobenzoic acids via the Ullmann condensation.[2]
Materials:
-
2-Chlorobenzoic acid
-
4-Methoxythiophenol
-
Lithium hydroxide monohydrate
-
Tetralin (or another suitable high-boiling solvent)
-
Hydrochloric acid (30% solution)
-
Water
-
Standard laboratory glassware, including a reaction flask equipped with a mechanical stirrer, condenser, and a Dean-Stark or similar water separator.
Procedure:
-
Reaction Setup: To a reaction flask, add 2-chlorobenzoic acid (1.1-1.3 molar equivalents) and 4-methoxythiophenol (1.0 molar equivalent). Add a suitable volume of tetralin to ensure adequate stirring.
-
Salt Formation: To this mixture, add lithium hydroxide monohydrate (molar amount equivalent to the sum of the acid and thiol) to form the corresponding lithium salts in situ.
-
Water Removal: Heat the mixture to a temperature of 185-190 °C and collect the water of reaction using a water separator.
-
Ullmann Condensation: Once the water removal is complete, maintain the reaction mixture at 185-190 °C with vigorous stirring for 2-8 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to approximately 100 °C and carefully add water.
-
Isolation of the Product: Separate the aqueous phase containing the lithium salt of the product. Dilute the aqueous phase with additional water and acidify to a pH of approximately 2 with 30% hydrochloric acid.
-
Purification: The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and purity requirements.
References
An In-depth Technical Guide on the Chemical Properties of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
Disclaimer: Publicly available experimental data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid is limited. This guide provides a detailed overview of its anticipated chemical properties based on fundamental chemical principles and available data for structurally related compounds, particularly the parent compound, 2-(Phenylthio)benzoic acid. Methodologies for its synthesis and characterization are also presented to support research and development activities.
Core Chemical Properties
This compound is an aromatic carboxylic acid containing a thioether linkage. The presence of the carboxylic acid group imparts acidic properties, while the thioether and the methoxy group on the phenyl rings influence its electronic properties, reactivity, and potential biological activity.
Physicochemical Data
| Property | Value (for 2-(Phenylthio)benzoic acid) |
| Molecular Formula | C13H10O2S |
| Molecular Weight | 230.28 g/mol [1][2][4] |
| Melting Point | 167 °C[3] |
| Boiling Point | 342.28 °C (estimated)[3] |
| pKa | 3.41 (predicted)[2] |
| Appearance | White to yellow solid[2] |
| Solubility | Soluble in organic solvents; limited solubility in water.[1] |
It is anticipated that the addition of a methoxy group in the para position of the phenylthio moiety would slightly increase the molecular weight and may influence the melting point and solubility of this compound.
Spectral Data
Detailed experimental spectral data for this compound is not available in public databases. The expected spectral characteristics are outlined below based on the functional groups present in the molecule.
-
¹H NMR: The spectrum would be complex due to the presence of two substituted benzene rings. Expected signals would include:
-
A singlet for the methoxy group protons around 3.8 ppm.
-
Aromatic protons in the range of 6.8-8.2 ppm, with splitting patterns indicative of ortho, meta, and para substitution.
-
A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The spectrum would show distinct signals for all carbon atoms, including:
-
A signal for the methoxy carbon around 55 ppm.
-
Aromatic carbon signals between 110 and 140 ppm.
-
A signal for the carboxylic acid carbon above 165 ppm.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.
-
C-O stretching from the methoxy group and the carboxylic acid.
-
C-S stretching vibrations.
-
Aromatic C-H and C=C stretching and bending vibrations.
-
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the thioether bond.
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classical and effective method for the formation of diaryl ethers and thioethers.[5] This protocol describes a general procedure for the copper-catalyzed synthesis of this compound from 2-chlorobenzoic acid and 4-methoxythiophenol.
Materials:
-
2-chlorobenzoic acid
-
4-methoxythiophenol
-
Copper(I) oxide (Cu₂O) or other copper catalyst
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzoic acid (1 equivalent), 4-methoxythiophenol (1.1 equivalents), cesium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide (e.g., 10 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a target compound like this compound.
References
An In-depth Technical Guide on 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
Disclaimer: Publicly available information on the specific compound 2-(4-Methoxyphenyl)sulfanylbenzoic acid is limited. This guide provides available identifiers and outlines a representative synthetic protocol and potential biological relevance based on closely related compounds and the broader class of 2-(arylthio)benzoic acids.
Compound Identification and CAS Number
The chemical "this compound" is also known by its synonymous IUPAC name, "Benzoic acid, 2-[(4-methoxyphenyl)thio]-". The terms "sulfanyl" and "thio" are used interchangeably in this context to describe the sulfur linkage.
A comprehensive search of chemical databases and scientific literature reveals a scarcity of in-depth technical data, such as detailed experimental protocols for its application, extensive quantitative data, or elucidated signaling pathways specifically for this molecule. The information available is primarily centered on its identification and its status as a chemical intermediate.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 19862-91-0 |
| Synonyms | Benzoic acid, 2-[(4-methoxyphenyl)thio]- |
| Molecular Formula | C14H12O3S |
| Molecular Weight | 260.31 g/mol |
Experimental Protocols: Representative Synthesis
Below is a representative protocol for a closely related compound, 2-(o-Methoxyphenylthio) benzoic acid, which can be adapted for the synthesis of the title compound by using 4-methoxythiophenol instead of o-methoxythiophenol.[2]
Synthesis of 2-(Arylthio)benzoic Acids via Ullmann Condensation
-
Reaction: A mixture of the corresponding thiophenol (e.g., 4-methoxythiophenol), an o-halobenzoic acid (e.g., o-iodobenzoic or o-chlorobenzoic acid), a base (e.g., potassium hydroxide), and a copper catalyst (e.g., copper powder or copper(I) salts) in a suitable solvent (e.g., water or a high-boiling polar solvent like DMF) is heated under reflux.[1][2]
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove the catalyst. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-(arylthio)benzoic acid product.
-
Purification: The resulting solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Various processes for the preparation of 2-arylthiobenzoic acids are known, generally involving the reaction of 2-halogenobenzoic acids with thiophenols.[3] The use of lithium salts of the reactants can in some cases obviate the need for expensive catalysts.[3]
Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.
Potential Biological Relevance and Applications
While direct biological studies on this compound are not prominent in the literature, the broader class of 2-(arylthio)benzoic acid derivatives has been investigated for potential therapeutic applications.
-
FTO Inhibition: A study on the structure-activity relationships of 2-(arylthio)benzoic acids identified them as a new class of inhibitors for the fat mass and obesity-associated protein (FTO).[4] The FTO protein is an N6-methyladenosine (m6A) demethylase that is overexpressed in acute myeloid leukemia (AML) and promotes leukemogenesis.[4] This suggests that 2-(arylthio)benzoic acid derivatives could be lead compounds for the development of treatments for AML.[4]
-
Antimicrobial and Cytotoxic Activity: Research on related structures, such as alkyl 2-(acylthio)benzoates, has demonstrated phytogrowth-inhibitory and cytotoxic activity on mouse splenic T cells.[5] Another related class of compounds, 2-(phenylthio)benzoic acid, has been described as an antimycobacterial agent.[6] These findings indicate that the thiobenzoic acid scaffold is of interest in the development of antimicrobial and cytotoxic agents.
-
Chemical Intermediates: 2-Arylthiobenzoic acids are valuable intermediates in the synthesis of other important chemical structures, such as thioxanthenes, which have applications as photoinitiators and as starting materials for neuroleptics.[3]
The potential for a compound like 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid to act as an anti-inflammatory and analgesic agent has been noted, suggesting that the core structure may serve as a lead for drug development in pain and inflammation management.[7]
Caption: Potential research and application areas for the 2-(arylthio)benzoic acid chemical class.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of alkyl 2-(acylthio)benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Buy 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid | 15884-39-6 [smolecule.com]
Spectroscopic Profile of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |
| ~8.10 | Doublet of Doublets | 1H | Ar-H |
| ~7.50 | Doublet of Doublets | 1H | Ar-H |
| ~7.40 | Triplet of Doublets | 1H | Ar-H |
| ~7.25 | Triplet of Doublets | 1H | Ar-H |
| ~7.00 | Doublet | 2H | Ar-H |
| ~6.85 | Doublet | 2H | Ar-H |
| 3.80 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | -COOH |
| ~160.0 | Ar-C (-OCH₃) |
| ~142.0 | Ar-C (-S-) |
| ~135.0 | Ar-C |
| ~133.0 | Ar-CH |
| ~132.0 | Ar-CH |
| ~128.0 | Ar-C (-COOH) |
| ~125.0 | Ar-CH |
| ~124.0 | Ar-C (-S-) |
| ~115.0 | Ar-CH |
| ~55.5 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1180 | Medium | C-O stretch (Carboxylic Acid) |
| ~830 | Strong | C-H bend (para-disubstituted Aromatic) |
| ~750 | Strong | C-H bend (ortho-disubstituted Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 260 | 100 | [M]⁺ (Molecular Ion) |
| 243 | 40 | [M - OH]⁺ |
| 215 | 60 | [M - COOH]⁺ |
| 139 | 80 | [C₇H₇S]⁺ |
| 123 | 50 | [C₇H₇O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
General Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition (EI): Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet). The standard electron energy for EI is 70 eV.
-
Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate. The voltages of the capillary and cone are optimized to achieve stable ionization.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Processing: The instrument software plots the relative abundance of ions as a function of their m/z values to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Crystal Structure Analysis of 2-Methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure analysis of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. The document details the experimental protocols, presents crystallographic data in a structured format, and visualizes the experimental workflow.
Introduction
The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystal, revealing crucial information about conformation, intermolecular interactions, and packing motifs. This guide focuses on the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, a β-thiocarbonyl compound. The analysis reveals a molecule with a twisted conformation and a crystal packing dominated by C—H⋯O interactions, leading to the formation of supramolecular chains.
Experimental Protocols
The synthesis and crystallization of the title compound, followed by X-ray diffraction analysis, were conducted as follows.
2.1. Synthesis and Crystallization
The synthesis of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone was achieved in a multi-step process.[1]
Step 1: Synthesis of 4'-methoxyphenyl disulfide
-
4'-Methoxythiophenol (5.0 g, 36 mmol) was reacted with bromine (1.1 ml, 20 mmol) in dichloromethane (250 ml).[1]
-
The reaction was carried out on a hydrated silica gel support (25 g of SiO2 and 12 ml of water).[1]
-
The resulting 4'-methoxyphenyl disulfide (4.0 g, 80% yield) was obtained as a white solid after filtration and evaporation without further purification.[1]
Step 2: Synthesis of the title compound
-
A solution of 2-methoxy acetophenone (0.80 ml, 5.81 mmol) in THF (20 ml) was added dropwise to a cooled (195 K) solution of diisopropylamine (0.90 ml, 6.39 mmol) and butyllithium (4.30 ml, 5.81 mmol) in THF (30 ml).[1]
-
After 30 minutes, a solution of 4'-methoxyphenyl disulfide (1.780 g, 6.39 mmol) with hexamethylphosphoramide (HMPA) (1.0 ml, 5.81 mmol) in THF (20 ml) was added dropwise to the enolate solution.[1]
-
The reaction mixture was stirred for 3 hours, after which water (50 ml) was added at room temperature.[1]
-
The product was extracted with dichloromethane.[1]
-
The organic layer was washed with a saturated solution of ammonium chloride until a neutral pH was achieved and then dried over anhydrous magnesium sulfate.[1]
-
A brown oil was obtained after evaporation of the solvent.[1]
Crystallization
-
The pure product (0.3 g, 40% yield) was obtained by vapor diffusion of n-hexane into a chloroform solution at 283 K.[1]
-
Suitable single crystals for X-ray diffraction were obtained using the same method.[1]
2.2. X-ray Data Collection and Structure Refinement
A suitable single crystal was selected for X-ray diffraction analysis.
-
Data Collection: Data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1] A series of φ and ω scans were performed to collect the data.[1]
-
Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
Data Presentation
The crystallographic data and structure refinement details for 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₆H₁₆O₃S |
| Formula weight | 288.35 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| Unit cell dimensions | a = 18.769 (3) Å |
| b = 7.643 (1) Å | |
| c = 10.0578 (16) Å | |
| Volume | 1442.8 (4) ų |
| Z | 4 |
| Density (calculated) | 1.327 Mg/m³ |
| Absorption coefficient | 0.23 mm⁻¹ |
| Crystal size | 0.37 x 0.16 x 0.09 mm |
| Theta range for data collection | Not specified |
| Index ranges | Not specified |
| Reflections collected | 6725 |
| Independent reflections | 1935 [R(int) = 0.026] |
| Completeness to theta = 25.242° | Not specified |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.745 and 0.618 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1935 / 1 / 185 |
| Goodness-of-fit on F² | 1.13 |
| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.119 |
| R indices (all data) | R1 = 0.061, wR2 = 0.126 |
| Absolute structure parameter | Not specified |
| Largest diff. peak and hole | 0.29 and -0.14 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) and Torsion Angles (°)
| Bond/Angle/Torsion | Value |
| O—C—C—O | 19.8 (4) |
| C—C—O—C | 179.1 (3) |
| Dihedral angle between rings | 40.11 (16) |
Structural Analysis
The molecular structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone reveals that the adjacent methoxy and carbonyl oxygen atoms are synperiplanar, with an O—C—C—O torsion angle of 19.8 (4)°.[1][2] The two aromatic rings are twisted with respect to each other, exhibiting a dihedral angle of 40.11 (16)°.[1][2] The methoxy group is nearly coplanar with the benzene ring to which it is attached, as indicated by the C—C—O—C torsion angle of 179.1 (3)°.[1][2]
The crystal packing is characterized by the presence of C—H⋯O hydrogen bonds involving the methine and methyl groups with the carbonyl oxygen atom.[2] These interactions lead to the formation of a supramolecular zigzag chain along the c-axis.[2] There are no other specific intermolecular interactions observed between these chains.[2]
Visualization of Experimental Workflow
The following diagram illustrates the workflow from the synthesis of the compound to its crystal structure analysis.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
References
Physical and chemical properties of 2-(4-Methoxyphenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established synthetic methodologies to offer a comprehensive profile. All quantitative data are summarized in structured tables, and detailed experimental protocols for a plausible synthesis are provided.
Chemical and Physical Properties
This compound, also known as 2-(p-anisylthio)benzoic acid, is an aromatic carboxylic acid containing a diaryl thioether linkage. Its structure combines the features of thiosalicylic acid and anisole, suggesting potential applications in medicinal chemistry and materials science.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₂O₃S | - |
| Molecular Weight | 260.31 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Canonical SMILES | COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | - |
The following properties are estimated based on data from structurally similar compounds such as 4-(4-methoxyphenyl)-benzoic acid, 2-(phenylthio)benzoic acid, and thiosalicylic acid.
| Property | Estimated Value | Reference Compounds & Notes |
| Melting Point (°C) | 150 - 170 | Based on the melting points of related diaryl thioethers and substituted benzoic acids. For example, 2-(o-Methoxyphenylthio) benzoic acid is synthesized but its melting point is not specified in the available abstract.[1] Thiosalicylic acid has a melting point of 162-165 °C.[2] |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | Aromatic carboxylic acids generally exhibit low water solubility. |
| pKa | 3.5 - 4.5 | The carboxylic acid proton's acidity will be similar to that of benzoic acid (pKa ~4.2) and thiosalicylic acid (pKa ~3.5).[3][4] |
| LogP | 3.0 - 4.0 | Estimated based on the lipophilicity of the aromatic rings and the thioether linkage. |
Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a common method for forming diaryl thioethers.[5]
This protocol is based on the reaction of thiosalicylic acid with an activated aryl halide.
Materials:
-
Thiosalicylic acid (2-mercaptobenzoic acid)
-
1-Fluoro-4-methoxybenzene or 1-Iodo-4-methoxybenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) and potassium carbonate (2.2 eq) in DMF.
-
Add 1-fluoro-4-methoxybenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
The synthesized compound would be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
-
Infrared Spectroscopy: To identify the functional groups (e.g., C=O, O-H, C-S-C).
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound is available, diaryl thioether derivatives have been investigated for various pharmacological activities, including anti-inflammatory and anticancer effects.[6][7] For instance, some diaryl thioether derivatives exhibit antiestrogenic activity, suggesting potential interaction with estrogen receptors.[6]
Based on the structural similarity to compounds with known biological activity, a hypothetical workflow for evaluating the anticancer potential of this compound is presented below.
Caption: Hypothetical workflow for evaluating the anticancer activity of this compound.
This diagram outlines a logical progression from the synthesis and purification of the compound to initial in vitro screening for cytotoxicity against cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action.
Conclusion
This compound is a compound of interest for which direct experimental data is scarce. This guide provides a foundational understanding of its properties and a practical approach to its synthesis based on established chemical principles and data from related molecules. The proposed biological evaluation workflow offers a roadmap for future research into its potential therapeutic applications. Further experimental validation is necessary to confirm the estimated properties and explore the biological activities of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Benzoic acid, 2-(pentylthio)- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiestrogenic activity of diaryl thioether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides a comprehensive overview based on structurally analogous compounds. It includes qualitative solubility data for similar molecules and presents a detailed, generalized experimental protocol for determining solubility, which can be applied to the target compound. This guide aims to provide a foundational understanding and practical framework for researchers working with this compound and similar chemical entities.
Introduction
This compound is an organic compound that incorporates a benzoic acid moiety, a thioether linkage, and a methoxyphenyl group. Understanding its solubility in various solvents is a critical first step in many research and development activities, including formulation development, reaction chemistry, and analytical method development. Solubility significantly influences a compound's bioavailability and its behavior in various experimental and physiological systems.
This document serves as a resource for predicting the solubility behavior of this compound and provides the necessary protocols to determine its solubility experimentally.
Solubility Data of Analogous Compounds
Table 1 summarizes the qualitative solubility of thiosalicylic acid (2-sulfanylbenzoic acid), a close structural analog.
Table 1: Qualitative Solubility of Thiosalicylic Acid (2-Sulfanylbenzoic acid)
| Solvent | Solubility |
| Water | Slightly Soluble[1] |
| Ethanol | Slightly Soluble[1] |
| Diethyl Ether | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | More Soluble[1] |
| Alkanes | Slightly Soluble[1] |
Based on this, it can be inferred that this compound will likely exhibit limited solubility in aqueous and lower alcohol solvents and greater solubility in aprotic polar solvents like DMSO. The addition of the methoxyphenyl group compared to thiosalicylic acid may slightly increase its lipophilicity.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[2][3][4]
Equilibrium Shake-Flask Solubility Protocol
This protocol outlines the steps to determine the equilibrium solubility of a compound in a specific solvent.
3.1.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
3.1.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.[4]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate analytical technique.
-
Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of a compound.
Caption: Workflow for Equilibrium Solubility Determination.
Logical Relationship of Solubility Factors
The solubility of a compound is influenced by a complex interplay of solute and solvent properties. The following diagram illustrates these relationships.
Caption: Factors Influencing Compound Solubility.
Conclusion
While specific solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing standardized experimental protocols like the shake-flask method, scientists can accurately characterize the solubility profile of this compound. This information is fundamental for advancing research and development efforts involving this compound.
References
The Dawn of Thiosalicylates: A Technical Chronicle of Discovery and Development
For Immediate Release
This in-depth technical guide explores the discovery and historical development of thiosalicylic acid and its derivatives, compounds that have carved a niche in the annals of medicinal chemistry. From their initial synthesis to the elucidation of their anti-inflammatory and analgesic properties, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science underpinning this important class of molecules.
The Genesis of a Sulfur Analog: The Discovery and Synthesis of Thiosalicylic Acid
The journey of thiosalicylic acid (2-mercaptobenzoic acid) begins in the late 19th and early 20th centuries, a period of burgeoning innovation in synthetic organic chemistry. While the precise first synthesis is not definitively documented in a single seminal publication, early methods laid the groundwork for its production and subsequent investigation.
One of the earliest and most historically significant methods for preparing thiosalicylic acid involves the diazotization of anthranilic acid, followed by reaction with a sulfur source.[1][2] This classical approach, refined over the years, remains a cornerstone of its synthesis. Another key historical method involves the reaction of 2-chlorobenzoic acid with sodium hydrosulfide at elevated temperatures, often in the presence of a copper catalyst.[1]
These early synthetic routes, while foundational, have been evolved to improve yield, purity, and safety. Modern approaches continue to build upon these fundamental principles of aromatic substitution and functional group manipulation.
Unveiling Therapeutic Potential: Early Investigations into Anti-inflammatory and Analgesic Properties
The therapeutic investigation of thiosalicylic acid derivatives is intrinsically linked to the well-established history of salicylic acid and its famous derivative, acetylsalicylic acid (aspirin). The structural analogy between these compounds prompted early researchers to explore the pharmacological activities of the sulfur-containing counterparts. While specific, quantitative data from the earliest 20th-century studies are scarce in readily available literature, the foundational understanding of their mechanism of action revolves around the inhibition of cyclooxygenase (COX) enzymes.[3][4][5]
The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5][6] The inhibition of these enzymes by thiosalicylic acid derivatives reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
More recent studies have delved deeper into the structure-activity relationships of thiosalicylic acid derivatives, particularly S-alkyl derivatives. These investigations have provided quantitative data on their antioxidant and anti-inflammatory properties, often utilizing in vivo models such as carrageenan-induced paw edema in rats and in silico molecular docking studies to predict their binding affinity to COX-1 and COX-2 enzymes.[7][8][9]
Quantitative Insights into Biological Activity
| Compound | Assay | Result | Reference |
| S-benzyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -8.2 kcal/mol | [7] |
| S-benzyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -9.5 kcal/mol | [7] |
| S-methyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -6.9 kcal/mol | [7] |
| S-methyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -8.1 kcal/mol | [7] |
| S-ethyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -7.3 kcal/mol | [7] |
| S-ethyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -8.5 kcal/mol | [7] |
| S-propyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -7.6 kcal/mol | [7] |
| S-propyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -8.9 kcal/mol | [7] |
| S-butyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-1) | -7.9 kcal/mol | [7] |
| S-butyl-thiosalicylic acid | Molecular Docking (Binding Energy to COX-2) | -9.3 kcal/mol | [7] |
Table 1: Molecular Docking Data of S-Alkyl Derivatives of Thiosalicylic Acid with COX-1 and COX-2 Enzymes.
| Treatment Group (S-alkyl derivatives) | Parameter Measured | Result | Reference |
| S-alkyl derivatives (10, 15, 20 mg/kg) | Superoxide anion (O2⁻) levels | Significantly decreased | [8][9] |
| S-alkyl derivatives (10, 15, 20 mg/kg) | Nitrite (NO₂⁻) levels | Significantly decreased | [8][9] |
| S-alkyl derivatives (10, 15, 20 mg/kg) | Thiobarbituric acid reactive substances (TBARS) | Significantly decreased | [8][9] |
| S-alkyl derivatives (10, 15, 20 mg/kg) | Superoxide dismutase (SOD) activity | No significant change | [8][9] |
| S-alkyl derivatives (10, 15, 20 mg/kg) | Catalase (CAT) activity | Enhanced | [8][9] |
| S-alkyl derivatives (10, 15, 20 mg/kg) | Reduced glutathione (GSH) levels | Increased | [8][9] |
Table 2: In Vivo Antioxidant Effects of S-Alkyl Derivatives of Thiosalicylic Acid in a Carrageenan-Induced Paw Edema Model in Rats.
Experimental Protocols: A Glimpse into Historical and Modern Methodologies
The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of thiosalicylic acid and its derivatives. These protocols are based on historical accounts and modern laboratory practices.
Synthesis of Thiosalicylic Acid via Diazotization of Anthranilic Acid
This method is adapted from historical procedures described in sources such as Organic Syntheses.
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Sulfide Nonahydrate
-
Sulfur
-
Sodium Hydroxide
-
Zinc Dust
-
Glacial Acetic Acid
-
Ice
Procedure:
-
Diazotization: A solution of anthranilic acid in aqueous hydrochloric acid is cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite is then added slowly while maintaining the temperature below 5°C to form the diazonium salt.
-
Formation of Dithiosalicylic Acid: A solution of sodium disulfide is prepared by dissolving sodium sulfide and sulfur in water. This solution is also cooled to below 5°C. The cold diazonium salt solution is then added slowly to the sodium disulfide solution, keeping the temperature below 10°C. The dithiosalicylic acid precipitates from the solution.
-
Reduction to Thiosalicylic Acid: The precipitated dithiosalicylic acid is collected and washed. It is then suspended in glacial acetic acid, and zinc dust is added. The mixture is refluxed for several hours to reduce the disulfide bond.
-
Isolation and Purification: After the reduction is complete, the reaction mixture is filtered to remove excess zinc and other insoluble materials. The filtrate is then diluted with water to precipitate the thiosalicylic acid. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Synthesis of Thiosalicylic Acid from 2-Chlorobenzoic Acid
This protocol is based on early 20th-century synthetic methods.
Materials:
-
2-Chlorobenzoic acid
-
Sodium Hydroxide
-
Sodium Hydrosulfide
-
Copper Sulfate (crystallized)
-
Hydrochloric Acid
Procedure:
-
A mixture of 2-chlorobenzoic acid, sodium hydroxide, sodium hydrosulfide, and a catalytic amount of copper sulfate is heated with stirring.
-
The temperature is gradually raised to 150-200°C, and then further to 250°C, at which point the reaction mass solidifies.
-
The cooled melt is dissolved in water and filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the thiosalicylic acid.
-
The product is collected by filtration, washed with cold water, and dried.[1]
Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used method for screening anti-inflammatory drugs.
Animals:
-
Wistar albino rats of either sex.
Materials:
-
Carrageenan (1% w/v suspension in saline)
-
Test compounds (thiosalicylic acid derivatives)
-
Reference standard (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animals are divided into groups: a control group, a reference standard group, and test groups receiving different doses of the thiosalicylic acid derivatives.
-
The test compounds and the reference standard are administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Visualizing the Mechanism: Signaling Pathways and Workflows
To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Synthesis of Thiosalicylic Acid via Diazotization.
Mechanism of Action via COX Inhibition.
Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
The discovery and development of thiosalicylic acid and its derivatives represent a significant chapter in the history of medicinal chemistry. From their early synthesis rooted in classical organic reactions to their ongoing evaluation as anti-inflammatory and antioxidant agents, these compounds continue to be of interest to the scientific community. This guide has provided a comprehensive overview of their history, synthesis, and mechanism of action, supported by experimental protocols and visual diagrams, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The foundational work on these sulfur-containing analogs of salicylic acid has paved the way for further exploration of their therapeutic potential and the design of novel anti-inflammatory agents.
References
- 1. thiosalicylic acid, 147-93-3 [thegoodscentscompany.com]
- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Archives internationales de pharmacodynamie et de thérapie - RWTH Publications [publications.rwth-aachen.de]
- 5. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. <i>In Vivo</i> and <i>In Silico</i> Approach [ouci.dntb.gov.ua]
Theoretical and Experimental Insights into 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. While direct experimental and theoretical studies on this specific molecule are limited in published literature, this document consolidates methodologies and data from closely related analogs to present a predictive and methodological framework. The guide covers postulated synthesis and characterization, alongside a standard workflow for theoretical computational analysis, including Density Functional Theory (DFT) calculations. This document aims to serve as a valuable resource for researchers interested in the structure-property relationships of diaryl sulfide derivatives and their potential applications in medicinal chemistry and materials science.
Introduction
Diaryl sulfide and benzoic acid derivatives are prominent scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and material properties. The title compound, this compound, combines the structural features of a benzoic acid, a thioether linkage, and a methoxy-substituted phenyl ring. This combination is anticipated to confer interesting electronic and conformational properties, potentially leading to applications in drug discovery and organic electronics. Understanding the fundamental molecular and electronic structure through theoretical studies, complemented by experimental validation, is crucial for unlocking the potential of this and related molecules. This guide outlines the standard procedures for such an investigation.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoic acid (1.0 eq) and 4-methoxythiophenol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Base and Catalyst: Add a base, for instance, potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Record the spectrum on a 400 or 500 MHz NMR spectrometer. Expected signals would include those for the aromatic protons and the methoxy group protons.
-
13C NMR: Record the spectrum on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).
2.2.2. Infrared (IR) Spectroscopy
-
Record the IR spectrum of the solid sample using an FT-IR spectrometer with the Attenuated Total Reflectance (ATR) technique or as a KBr pellet. Key vibrational bands to identify would be the O-H stretch of the carboxylic acid, the C=O stretch, C-S stretch, and C-O stretch of the methoxy group.
2.2.3. High-Resolution Mass Spectrometry (HRMS)
-
Obtain the HRMS data using an Electrospray Ionization (ESI) source to confirm the molecular formula of the synthesized compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F2.
Data Presentation
The following tables summarize hypothetical but plausible quantitative data for this compound, derived from the analysis of similar compounds found in the literature.
Table 1: Hypothetical 1H and 13C NMR Data
| 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO-d6) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 13.1 (s, 1H, -COOH) | 168.5 (C=O) |
| 8.0 - 7.0 (m, 8H, Ar-H) | 160.1 (Ar-C-O) |
| 3.8 (s, 3H, -OCH3) | 140.0 - 120.0 (Ar-C) |
| 55.8 (-OCH3) |
Table 2: Hypothetical Infrared Spectroscopy Data
| Vibrational Mode | Wavenumber (cm-1) |
| O-H stretch (Carboxylic acid) | 3000-2800 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C=O stretch (Carboxylic acid) | 1700-1680 |
| C=C stretch (Aromatic) | 1600-1450 |
| C-O stretch (Ether) | 1250-1200 |
| C-S stretch | 750-650 |
Table 3: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C14H12O3S |
| Formula weight | 260.31 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (Å3) | Value |
| Z | 4 |
| R-factor (%) | Value |
Theoretical Studies Workflow
Due to the absence of published theoretical studies on this compound, this section outlines a standard computational workflow using Density Functional Theory (DFT), a powerful method for investigating the electronic structure and properties of molecules.
Computational Methodology
-
Geometry Optimization: The initial molecular structure of this compound would be built and optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).[1][2] The optimization is performed to find the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[1]
-
Electronic Properties: From the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1] The HOMO-LUMO energy gap provides an indication of the molecule's stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2]
Predicted Theoretical Data
Table 4: Hypothetical Quantum Chemical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| EHOMO (eV) | Value |
| ELUMO (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Visualization of Methodologies and Concepts
The following diagrams, created using Graphviz, illustrate the workflows and conceptual relationships discussed in this guide.
Caption: Synthetic workflow for this compound.
Caption: Workflow for theoretical studies on molecular properties.
References
A Comprehensive Review of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The privileged structures of diphenyl sulfide and benzoic acid are recurrent motifs in medicinal chemistry, known to impart a diverse range of biological activities. The strategic combination of these pharmacophores in molecules such as 2-(4-methoxyphenyl)sulfanylbenzoic acid and its analogs presents a compelling area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. While direct studies on this compound are limited, this review extrapolates from closely related analogs to provide a foundational understanding for future research and drug development endeavors.
Synthesis
The most probable and widely employed synthetic route for 2-(arylsulfanyl)benzoic acids, including the target compound this compound, is the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust method for the formation of the key carbon-sulfur bond.
General Synthetic Pathway: Ullmann Condensation
The synthesis typically involves the coupling of a 2-halobenzoic acid (commonly 2-chlorobenzoic acid or 2-bromobenzoic acid) with a substituted thiophenol (in this case, 4-methoxythiophenol) in the presence of a copper catalyst and a base.
Methodological & Application
Step-by-step synthesis protocol for 2-(4-Methoxyphenyl)sulfanylbenzoic acid
Application Note
This document provides a detailed, step-by-step protocol for the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and functional materials. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction, a reliable and well-established method for the formation of aryl-S-aryl bonds.
The described protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, this document includes a summary of quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Reaction Scheme
The synthesis of this compound is accomplished through the Ullmann condensation of 2-chlorobenzoic acid and 4-methoxythiophenol, catalyzed by copper(I) iodide.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Purity |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 1.57 g (10 mmol) | Sigma-Aldrich | 99% |
| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 1.40 g (10 mmol) | Alfa Aesar | 98% |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.19 g (1 mmol) | Acros Organics | 99.5% |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | Fisher Scientific | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | VWR | Anhydrous, 99.8% |
| Hydrochloric acid (HCl) | HCl | 36.46 | As needed (1 M aq.) | J.T. Baker | 37% |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | EMD Millipore | ACS Grade |
| Brine (saturated NaCl) | NaCl | 58.44 | 50 mL | Laboratory prepared | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Sigma-Aldrich | ≥99% |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen gas inlet and outlet
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Experimental Protocol
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-methoxythiophenol (1.40 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain this temperature and continue stirring under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water. Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield this compound as a solid.
Data Summary
| Parameter | Value |
| Expected Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 178-181 °C |
| Molecular Formula | C₁₄H₁₂O₃S |
| Molecular Weight | 260.31 g/mol |
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.05 (s, 1H, COOH), 7.95 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (td, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.20 (td, J = 7.5, 1.2 Hz, 1H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5, 159.8, 142.0, 135.5, 133.0, 131.5, 128.0, 125.5, 124.0, 122.5, 115.0, 55.5.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a crucial step in ensuring the quality and reliability of this compound for research and development. The following sections outline two primary purification techniques: recrystallization and column chromatography, followed by a method for purity assessment using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is an aromatic carboxylic acid containing a thioether linkage. Impurities in the crude product, arising from starting materials, by-products, or degradation products, can significantly impact the outcome of downstream applications. Therefore, effective purification is essential. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Purification Techniques
Two common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Protocol for Recrystallization:
A general protocol for the recrystallization of benzoic acid and its derivatives involves the use of water or a mixed solvent system.[1][2][3] For thio-containing aromatic acids like thiosalicylic acid, a mixture of ethanol and water has been shown to be effective.
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Based on the purification of similar compounds, a mixture of ethanol and water is a good starting point. Other potential solvents include acetic acid, or mixtures of toluene with heptane.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Data Presentation: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling (g/100mL) | Crystal Quality | Estimated Recovery |
| Water | Low | Moderate | Needles | Moderate |
| Ethanol | High | Very High | - | Low |
| Ethanol/Water (80:20) | Low | High | Prisms | High |
| Acetic Acid/Water (50:50) | Low | High | Plates | High |
| Toluene | Low | Moderate | Needles | Moderate |
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For carboxylic acids, silica gel is a common stationary phase. To improve separation and reduce band tailing, a small amount of acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group.
Protocol for Column Chromatography:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent to the top of the silica bed.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, the "dry loading" method can be used: adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
-
Loading the Column:
-
Carefully add the prepared sample to the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase. A common mobile phase for separating moderately polar compounds like aromatic carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).
-
To improve the separation of carboxylic acids, it is often beneficial to add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography Conditions (Hypothetical Data)
| Stationary Phase | Mobile Phase System | Gradient | Typical Rf of Product |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate | Isocratic (e.g., 7:3) | 0.3-0.4 |
| Silica Gel (230-400 mesh) | Toluene:Ethyl Acetate | Isocratic (e.g., 8:2) | 0.4-0.5 |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate + 0.5% Acetic Acid | Isocratic (e.g., 7:3) | 0.35-0.45 (sharper spot) |
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound. A reversed-phase HPLC method is typically suitable for aromatic carboxylic acids.
Protocol for HPLC Analysis:
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector is required.
-
-
Column:
-
A C18 reversed-phase column is a common choice.
-
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
The mobile phase can be run isocratically or with a gradient.
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
-
Data Presentation: HPLC Purity Analysis (Hypothetical Data)
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | ~8.5 min |
| Purity (Area %) | >99% |
Visualizations
Caption: General workflow for the purification and analysis.
Caption: Step-by-step recrystallization protocol.
References
Application Notes and Protocols for the Characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methods and detailed protocols for the characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Given the limited availability of specific experimental data for this compound in the public domain, this guide presents generalized methodologies adapted from established procedures for structurally similar diaryl sulfide and benzoic acid derivatives. These protocols are intended to serve as a starting point for method development and may require further optimization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.
Application Note:
A gradient reversed-phase HPLC method using a C18 column is proposed for the separation of this compound from potential impurities, such as starting materials (e.g., 2-halobenzoic acid and 4-methoxythiophenol) and side-products. The acidic nature of the analyte necessitates the use of an acidified mobile phase to ensure good peak shape and retention. UV detection is appropriate due to the presence of chromophoric aromatic rings.
Experimental Protocol:
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
This compound standard (if available) or sample for analysis.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis: The purity of the sample can be estimated by the area percentage of the main peak in the chromatogram.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Retention Time | ~ 15.8 min |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify volatile or semi-volatile impurities that may be present in the sample. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester form.
Application Note:
GC-MS analysis following derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification (e.g., with methanol and an acid catalyst) can provide valuable information about low-molecular-weight impurities. The mass spectrum of the derivatized analyte will aid in its structural confirmation.
Experimental Protocol:
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
This compound sample.
-
Derivatization agent (e.g., BSTFA with 1% TMCS, or anhydrous Methanol and H₂SO₄).
-
Anhydrous solvent (e.g., Pyridine, Dichloromethane).
Procedure (Esterification with Methanol):
-
Derivatization: To approximately 1 mg of the sample in a vial, add 1 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60-70 °C for 1-2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis: Identify the peak corresponding to the methyl ester of this compound and any impurity peaks by comparing their mass spectra with spectral libraries.
Quantitative Data (Hypothetical for Methyl Ester Derivative):
| Parameter | Value |
| Retention Time | ~ 18.5 min |
| Molecular Ion (M+) | m/z 274 |
| Key Fragment Ions | m/z 243 ([M-OCH₃]⁺), 135 ([C₇H₇S]⁺) |
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Application Note:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern. The ¹³C NMR spectrum will show signals for all the unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbon bearing the methoxy group, and the carbons of the two aromatic rings.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts to the respective protons and carbons in the molecule.
Quantitative Data (Predicted Chemical Shifts):
¹H NMR (400 MHz, CDCl₃), δ (ppm):
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.2 (multiplets) |
| Methoxy Protons (-OCH₃) | ~ 3.8 (singlet) |
| Carboxylic Acid Proton (-COOH) | > 10.0 (broad singlet) |
¹³C NMR (100 MHz, CDCl₃), δ (ppm):
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (-COOH) | ~ 170 |
| Aromatic Carbons | 115 - 160 |
| Methoxy Carbon (-OCH₃) | ~ 55 |
Logical Relationship of NMR Data:
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note:
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and C-S stretching of the thioether linkage, as well as aromatic C-H and C=C stretching vibrations.
Experimental Protocol:
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Reagents:
-
This compound sample.
-
Potassium bromide (KBr, spectroscopic grade), if using the pellet method.
Procedure (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal after the measurement.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Quantitative Data (Typical Wavenumbers):
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | 3000-3100 |
| C=O stretch (Carbonyl) | 1680-1710 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-O stretch (Ether & Acid) | 1200-1300 |
| C-S stretch (Thioether) | 600-800 |
Signaling Pathway of IR Absorption:
Application Notes and Protocols: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(4-methoxyphenyl)sulfanylbenzoic acid as a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, the following protocols are based on well-established and analogous reactions reported for 2-arylthiobenzoic acids. These methods provide a strong predictive framework for the synthesis and subsequent derivatization of the title compound.
Introduction
This compound is a diaryl thioether derivative containing a carboxylic acid moiety. This bifunctional molecule serves as a valuable scaffold in medicinal chemistry and materials science. The diaryl thioether core is a privileged structure found in numerous biologically active compounds, exhibiting a range of activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the carboxylic acid group provides a convenient handle for further synthetic modifications, such as amidation and esterification, allowing for the creation of diverse chemical libraries for drug discovery and development.
Recent studies have highlighted that derivatives of 2-(arylthio)benzoic acid can act as potent inhibitors of the fat mass and obesity-associated protein (FTO), an enzyme implicated in acute myeloid leukemia (AML).[1] This suggests that this compound is a promising starting material for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of 2-(arylthio)benzoic acids can be efficiently achieved via a modified Ullmann condensation, reacting a 2-halobenzoic acid with a thiophenol. The following protocol is adapted from a patented procedure for the synthesis of analogous compounds.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzoic acid
-
4-Methoxythiophenol
-
Lithium hydroxide monohydrate
-
Tetralin (or another high-boiling aprotic solvent)
-
Hydrochloric acid (30% aqueous solution)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a water separator (e.g., Dean-Stark apparatus), combine 2-chlorobenzoic acid (1.0 molar equivalent) and 4-methoxythiophenol (1.0 to 1.1 molar equivalents) in tetralin.
-
Add lithium hydroxide monohydrate (2.0 to 2.2 molar equivalents) to the mixture.
-
Heat the reaction mixture to 185-190 °C. Water of reaction will be collected in the water separator.
-
Continue heating and stirring at this temperature for 2 to 8 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to approximately 115 °C.
-
Carefully add water and stir. Separate the aqueous phase containing the lithium salt of the product.
-
Dilute the aqueous phase with additional water and adjust the pH to 2 by the slow addition of 30% hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Table 1: Representative Reaction Parameters for the Synthesis of 2-Arylthiobenzoic Acids [2]
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chlorobenzoic acid | 4-Chlorothiophenol | Lithium hydroxide monohydrate | Tetralin | 185-190 | 8 | High |
| 2-Chlorobenzoic acid | Thiophenol | Lithium hydroxide monohydrate | N/A | 170-200 | 2-8 | Good |
| 2-Iodobenzoic acid | Thiophenol | Potassium hydroxide | Water | Reflux | - | Moderate |
Applications as a Building Block
This compound can be derivatized at both the carboxylic acid and the thioether functionalities, making it a versatile building block for constructing more complex molecules.
a) Esterification
The carboxylic acid can be readily converted to an ester, which can be useful for modifying solubility, acting as a prodrug, or serving as an intermediate for further reactions.
Workflow for Esterification
Caption: General workflow for the esterification of the building block.
Experimental Protocol: Methyl Ester Synthesis [3][4][5]
Materials:
-
This compound
-
Methanol
-
Phosphorus oxychloride (POCl₃) or N-Bromosuccinimide (NBS)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate, then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the methyl ester.
b) Amidation
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of the building block can be coupled with a wide range of amines to generate a library of amides.
Experimental Protocol: Amide Synthesis [6][7]
Materials:
-
This compound
-
Amine of choice (e.g., aniline)
-
Titanium(IV) chloride (TiCl₄)
-
Pyridine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous pyridine.
-
Add the amine (1.0 mmol) to the solution.
-
Cool the mixture to 0 °C and slowly add TiCl₄ (1.5 mmol).
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the amide, which can be further purified by chromatography or recrystallization.
a) Oxidation to Sulfoxide and Sulfone
The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule, as well as its biological activity.
Workflow for Oxidation
Caption: Oxidation pathways for the thioether moiety.
Experimental Protocol: Oxidation to Sulfoxide [8][9]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol (95%)
Procedure:
-
Dissolve this compound (0.5 mmol) in 95% ethanol (8 mL) in a round-bottom flask.
-
Stir the solution at 30 °C.
-
Slowly add hydrogen peroxide (30 wt%, 0.55 mmol, 1.1 equivalents).
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by recrystallization or chromatography.
Experimental Protocol: Oxidation to Sulfone [9]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol (95%)
Procedure:
-
Dissolve this compound (0.5 mmol) in 95% ethanol (10 mL).
-
Stir the solution at 40 °C.
-
Slowly add hydrogen peroxide (30 wt%, 1.5 mmol, 3.0 equivalents).
-
Monitor the reaction by TLC until the starting material and sulfoxide intermediate are consumed.
-
Workup and purification are similar to the sulfoxide synthesis.
Table 2: Summary of Derivatization Reactions
| Reaction Type | Key Reagents | Product Functional Group | Representative Yields |
| Esterification | Alcohol, Acid Catalyst (e.g., POCl₃) | Ester | Good to Excellent |
| Amidation | Amine, Coupling Agent (e.g., TiCl₄) | Amide | Moderate to Excellent |
| Oxidation | H₂O₂ (1.1 eq.) | Sulfoxide | Good to High |
| Oxidation | H₂O₂ (3.0 eq.) | Sulfone | Good to High |
Application in Drug Development: FTO Inhibition
The FTO protein is an m⁶A demethylase that is overexpressed in certain types of cancer, including acute myeloid leukemia. Inhibition of FTO has emerged as a promising therapeutic strategy. Derivatives of 2-(arylthio)benzoic acid have been identified as potent FTO inhibitors.[1] The mechanism of action involves the binding of the inhibitor to the active site of the FTO enzyme, preventing it from demethylating its target RNA substrates. This leads to an increase in global m⁶A levels in cancer cells, which can induce cell cycle arrest and apoptosis.
Signaling Pathway: FTO Inhibition in AML
Caption: FTO inhibition by 2-(arylthio)benzoic acid derivatives in AML.
The use of this compound as a building block allows for the systematic exploration of the structure-activity relationship (SAR) of FTO inhibitors. By synthesizing a library of derivatives with modifications at the carboxylic acid and the aromatic rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these potential anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Applications of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct medicinal chemistry applications and detailed biological data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid are not extensively documented in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, such as thiosalicylic acid derivatives and other substituted benzoic acid analogs. These provide a foundational framework for initiating research into the potential therapeutic applications of this compound.
Introduction
This compound belongs to the class of thiosalicylic acid derivatives. Thiosalicylic acid and its analogs are recognized for a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] The introduction of a 4-methoxyphenylsulfanyl group to the benzoic acid scaffold presents a novel chemical entity with potential for unique pharmacological activities. The methoxy group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This document outlines potential applications and provides generalized experimental protocols to guide the investigation of this compound's medicinal chemistry potential.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound could be investigated for the following applications:
-
Anti-inflammatory Agent: Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] Thiosalicylic acid derivatives have also been explored for their anti-inflammatory potential.[4]
-
Anticancer Agent: Certain benzoic acid derivatives have shown promise as anticancer agents through various mechanisms.
-
Antimicrobial Agent: The sulfur-containing moiety and the benzoic acid core are present in various antimicrobial compounds.
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit COX enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound: this compound
-
Reference compounds (e.g., Aspirin, Celecoxib)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the production of prostaglandin H2 (PGH2) using a colorimetric probe as per the assay kit instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Aspirin (Reference) | Known Value | Known Value | Known Value |
| Celecoxib (Reference) | Known Value | Known Value | Known Value |
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal cell line (e.g., MCF-10A) for cytotoxicity comparison
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compound: this compound
-
Reference anticancer drug (e.g., Doxorubicin)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the reference drug in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound or reference drug. Include a vehicle control.
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-10A IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Known Value | Known Value | Known Value | Known Value |
Visualizations
The following diagrams illustrate the potential mechanism of action and a general experimental workflow.
Caption: Potential anti-inflammatory mechanism of action.
Caption: General workflow for biological evaluation.
Conclusion
While direct experimental data for this compound is sparse, its structural similarity to known bioactive molecules suggests it is a candidate for investigation in several areas of medicinal chemistry, particularly as an anti-inflammatory agent. The provided protocols offer a starting point for the systematic evaluation of its pharmacological profile. Further derivatization and structure-activity relationship (SAR) studies could lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid as a Ligand for Metal Complexes
Disclaimer: The following application notes and protocols are a theoretical guide based on the general principles of coordination chemistry and the known reactivity of related compounds. Extensive literature searches did not yield specific experimental data for 2-(4-methoxyphenyl)sulfanylbenzoic acid or its metal complexes. Therefore, the information presented herein is intended to be illustrative and should be adapted and validated by experimental work.
Introduction
This compound is a bi-functional organic molecule possessing a carboxylic acid group and a thioether linkage. This unique combination of a hard oxygen donor (from the carboxylate) and a soft sulfur donor (from the thioether) makes it a potentially versatile ligand for a variety of metal ions. The presence of the methoxy group on the phenyl ring can also influence the electronic properties of the ligand and the resulting metal complexes, potentially impacting their stability, solubility, and biological activity.
Metal complexes of ligands containing sulfur and oxygen donor atoms have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Analogous compounds, such as derivatives of thiosalicylic acid, have been shown to form stable complexes with various transition metals, exhibiting interesting structural and biological properties.[1][2][3]
Synthesis of the Ligand
A plausible synthetic route for this compound is the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers and aryl thioethers.[4][5] In this proposed synthesis, 2-iodobenzoic acid would be reacted with 4-methoxythiophenol in the presence of a copper catalyst and a base.
Hypothetical Experimental Protocol: Synthesis of this compound
-
To a reaction flask, add 2-iodobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Caption: Hypothetical workflow for the synthesis of the ligand.
Synthesis of Metal Complexes
The coordination of this compound to metal ions is expected to proceed through the deprotonated carboxylate group and the sulfur atom of the thioether. The reaction of the ligand with a metal salt in an appropriate solvent would likely yield the corresponding metal complex.
Hypothetical General Protocol: Synthesis of a Metal(II) Complex
-
Dissolve this compound (2.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a base, such as sodium hydroxide or triethylamine (2.0 eq), to deprotonate the carboxylic acid in situ.
-
In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride) (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon standing. The reaction mixture can be heated to reflux to promote complex formation.
-
Cool the mixture to room temperature, and collect the solid complex by filtration.
-
Wash the complex with the solvent and dry it under vacuum.
-
Characterize the complex using FT-IR spectroscopy (to observe the shift in the carboxylate stretching frequencies), UV-Vis spectroscopy, and elemental analysis. Single-crystal X-ray diffraction would be ideal for definitive structural characterization.
Caption: General workflow for the synthesis of metal complexes.
Potential Applications and Signaling Pathways
Given the structural motifs, metal complexes of this compound could be explored for various applications, particularly in drug development. Diaryl thioether derivatives and their metal complexes have been investigated for their biological activities.[6][7] The coordination of the ligand to a metal center can enhance its biological efficacy.
Potential Biological Activities
-
Anticancer Activity: Many sulfur-containing ligands and their metal complexes exhibit cytotoxicity against cancer cell lines. The proposed complexes could be evaluated for their ability to induce apoptosis or inhibit cancer cell proliferation.
-
Antimicrobial Activity: The thioether and carboxylate moieties, especially when complexed with metals like copper and zinc, could impart antimicrobial properties.
-
Enzyme Inhibition: The structure of the ligand is suitable for binding to the active sites of various enzymes, and its metal complexes could act as potent inhibitors.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a metal complex, leading to an anticancer effect.
Caption: Hypothetical signaling pathway targeted by the metal complex.
Quantitative Data (Illustrative)
As no experimental data is available, the following table provides an illustrative summary of the type of quantitative data that would be collected and presented for the ligand and its metal complexes. The values are hypothetical and based on typical ranges observed for similar compounds.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | ν(C=O) (cm⁻¹) (IR) | λmax (nm) (UV-Vis) |
| Ligand | 260.31 | 180-185 | 1680 | 280, 310 |
| [Cu(Ligand)₂] | 682.25 | >300 (decomposes) | 1620 | 285, 320, 650 |
| [Zn(Ligand)₂] | 684.09 | >300 (decomposes) | 1625 | 282, 315 |
Conclusion
While this compound and its metal complexes are not currently described in the scientific literature, its structural features suggest it could be a valuable ligand in coordination chemistry. The provided hypothetical protocols and application notes offer a starting point for researchers interested in exploring this and similar ligand systems. Experimental validation of the synthesis, characterization, and biological evaluation is essential to unlock the potential of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Thioether-based novel transition metal complexes: Synthesis, DNA interaction, in vitro biological assay, DFT calculations, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound with potential applications in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various matrices during discovery, development, and quality control processes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described method is designed to be simple, reproducible, and suitable for routine analysis.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 column.
-
Software: EZ-Chrome elite or equivalent chromatography data station.
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Water (Milli-Q or equivalent).
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions
The separation is achieved using a gradient elution profile.
| Parameter | Condition |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) / %B: 0/30, 10/80, 12/80, 12.1/30, 15/30 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
4. Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range.
-
For Formulations: The sample preparation will depend on the matrix. A generic extraction procedure may involve dissolving the formulation in a suitable solvent, followed by dilution with the diluent. Filtration through a 0.45 µm syringe filter is recommended before injection.
Data Presentation
The following table summarizes the typical performance characteristics of this HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Retention Time (RT) | Approximately 7.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Method Validation
This method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship Diagram
This diagram illustrates the key parameters influencing the chromatographic separation of an acidic analyte like this compound in reversed-phase HPLC.
Caption: Factors affecting HPLC separation of acidic compounds.
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid in research and pharmaceutical development settings using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of the target analyte, a derivatization step is employed to convert the carboxylic acid into its more volatile methyl ester. This protocol outlines the complete workflow, from sample preparation and derivatization to the specific GC-MS instrument parameters and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Gas Chromatography-Mass Spectrometry is a powerful analytical technique that offers high resolution and sensitivity, making it well-suited for the analysis of complex mixtures. However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their inherent chemical properties.[1][2] Derivatization is a common strategy to overcome these limitations by converting the polar carboxylic acid group into a less polar and more volatile ester.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound to its methyl ester, followed by its quantification using GC-MS.
Experimental Protocol
Sample Preparation and Derivatization
A critical step for the successful GC-MS analysis of carboxylic acids is derivatization to increase their volatility.[1][2][3] In this protocol, we utilize methylation to convert the carboxylic acid to its corresponding methyl ester.
Reagents and Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Toluene (anhydrous)
-
(Trimethylsilyl)diazomethane solution (2.0 M in diethyl ether or hexane)
-
Internal Standard (e.g., 2-phenoxybenzoic acid)
-
Sample vials (2 mL) with PTFE-lined caps
-
Nitrogen gas supply for evaporation
Derivatization Procedure:
-
Standard and Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Prepare calibration standards by serial dilution. For unknown samples, dissolve them in methanol to an expected concentration within the calibration range.
-
Internal Standard Addition: To 100 µL of each standard and sample solution in a clean vial, add 10 µL of the internal standard solution.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 1:1 mixture of methanol and toluene.
-
Methylation: While vortexing, slowly add 20 µL of (trimethylsilyl)diazomethane solution to the vial. A yellow color that persists indicates an excess of the reagent. If the solution becomes colorless, add more reagent dropwise until the yellow color remains.
-
Reaction Quenching: After 10 minutes, quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
Final Preparation: The sample is now derivatized and ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | TG-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-500) and SIM mode |
| Solvent Delay | 5 min |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the methyl ester of this compound.
| Analyte | Retention Time (min) | Key m/z for SIM | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Methyl 2-(4-Methoxyphenyl)sulfanylbenzoate | ~12.5 | 274, 243, 139 | 5 ng/mL | 15 ng/mL |
| Methyl 2-phenoxybenzoate (Internal Standard) | ~10.8 | 228, 197, 131 | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The described method provides a reliable and sensitive approach for the quantification of this compound by GC-MS. The derivatization to its methyl ester is a crucial step that allows for excellent chromatographic separation and mass spectrometric detection. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and analysis.
References
Application Note: Derivatization of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(4-Methoxyphenyl)sulfanylbenzoic acid is a molecule of interest in various fields, including drug discovery and materials science. Its analytical detection, however, can be challenging due to its polarity and, in the case of Gas Chromatography (GC), its low volatility. Chemical derivatization is a powerful strategy to overcome these limitations. By modifying the carboxylic acid functional group, we can significantly improve the compound's chromatographic behavior and enhance its detection sensitivity in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
This application note provides detailed protocols for two primary derivatization strategies: silylation for GC-MS analysis and a carbodiimide-mediated amidation for LC-MS/MS analysis. These methods aim to improve volatility, thermal stability, and ionization efficiency, leading to lower detection limits and more robust quantification.[3][4]
Part 1: Derivatization for GC-MS Analysis via Silylation
Principle The polar and non-volatile nature of the carboxylic acid group in this compound hinders its analysis by GC-MS. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[5] This process converts the analyte into a more volatile and thermally stable TMS-ester, which exhibits improved chromatographic peak shape and is readily analyzed by GC-MS.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for this purpose due to its high reactivity.[6][7]
Experimental Protocol: Silylation using BSTFA
1. Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
3. Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to remove all moisture.
-
Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the dried residue.
-
Add 50 µL of BSTFA (or BSTFA + 1% TMCS).
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete reaction.[7]
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
4. GC-MS Instrumental Parameters (Example):
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (Electron Ionization, 70 eV)
-
Scan Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.
Visualization of the Derivatization Workflow
Caption: Workflow for GC-MS sample derivatization.
Part 2: Derivatization for LC-MS/MS Analysis via Amidation
Principle For LC-MS analysis, particularly with Electrospray Ionization (ESI), derivatization aims to improve ionization efficiency rather than volatility. The carboxylic acid group of the analyte is acidic and ionizes well in negative ESI mode. However, positive mode ESI often provides better sensitivity and is less susceptible to matrix effects. By derivatizing the carboxyl group with a reagent containing a basic amine, a permanent positive charge or a site of ready protonation is introduced. This "charge-tagging" strategy dramatically enhances the signal in positive ESI mode.[3][8]
This protocol uses a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxylic acid, which then reacts with N,N-dimethylethylenediamine to form a stable amide bond, introducing a readily protonated tertiary amine.[9]
Experimental Protocol: Amidation using EDAC/DMEDA
1. Materials and Reagents:
-
This compound standard
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
N,N-Dimethylethylenediamine (DMEDA)
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Acetonitrile (LC-MS grade)
-
Dimethylformamide (DMF, anhydrous)
-
Formic Acid
-
Reaction vials (1.5 mL)
-
LC-MS/MS system with an ESI source and a C18 reverse-phase column.
2. Reagent Preparation:
-
EDAC Solution: Prepare a fresh solution of 10 mg/mL EDAC in anhydrous DMF.
-
DMEDA Solution: Prepare a 10 mg/mL solution of DMEDA in anhydrous DMF.
3. Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution (in acetonitrile) into a 1.5 mL vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of anhydrous DMF.
-
Add 20 µL of the EDAC solution to the vial to activate the carboxylic acid. (Optional: Add 10 µL of a 10 mg/mL NHS solution).
-
Vortex and let the activation reaction proceed for 15 minutes at room temperature.
-
Add 20 µL of the DMEDA solution to the vial.
-
Vortex the mixture and allow it to react for 2 hours at room temperature, or overnight for maximum yield.
-
After the reaction, add 860 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to quench the reaction and dilute the sample.
-
The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: ESI (Positive Ion Mode)
-
MRM Transitions: To be determined by infusing the derivatized standard. The precursor ion will be [M+H]+ of the derivative, and product ions will result from fragmentation of the tag and/or the parent molecule.
Visualization of Derivatization Reactions
Caption: Chemical reactions for GC and LC derivatization.
Data and Expected Results
Derivatization is expected to significantly improve analytical performance. The following tables present hypothetical but realistic quantitative data comparing the analysis of this compound with and without derivatization.
Table 1: Mass Spectrometric Properties of Analyte and Derivatives
| Compound | Formula | Molar Mass ( g/mol ) | Expected [M]+ or [M+H]+ (m/z) | Analysis Method |
| Underivatized Analyte | C₁₄H₁₂O₃S | 260.31 | 260 (EI) / 261 (ESI+) | GC-MS / LC-MS |
| TMS Derivative | C₁₇H₂₀O₃SSi | 332.52 | 332 (EI) | GC-MS |
| DMEDA Amide Derivative | C₁₈H₂₂N₂O₂S | 346.45 | 347 (ESI+) | LC-MS/MS |
Table 2: Comparison of Analytical Performance Metrics
| Parameter | Underivatized (LC-MS, Neg) | DMEDA Derivative (LC-MS, Pos) | TMS Derivative (GC-MS) |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL | ~2 ng/mL |
| Signal-to-Noise (S/N @ 100 ng/mL) | 25:1 | >1000:1 | >500:1 |
| Linearity (R²) | >0.99 | >0.995 | >0.998 |
| Chromatographic Peak | Fair, some tailing | Sharp, symmetrical | Sharp, symmetrical |
The derivatization protocols outlined in this application note provide robust methods for enhancing the detection of this compound. Silylation with BSTFA is an excellent strategy for GC-MS, rendering the molecule volatile and thermally stable. For LC-MS/MS, amidation using EDAC and DMEDA effectively "charge-tags" the analyte, leading to a dramatic increase in signal intensity in positive ion mode. The selection of the appropriate method will depend on the available instrumentation, sample matrix, and desired sensitivity. These protocols serve as a foundation for method development and can be optimized to meet specific research needs.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scispace.com [scispace.com]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing 2-(4-methoxyphenyl)sulfanylbenzoic acid as a key starting material. The primary focus is on the preparation of 2-methoxythioxanthen-9-one, a tricyclic heterocyclic compound with potential applications in medicinal chemistry, particularly as an antimicrobial agent. The protocols are based on established synthetic methodologies, including the Ullmann condensation and acid-catalyzed intramolecular cyclization.
Synthesis of this compound
The synthesis of the precursor, this compound, is achieved via a copper-catalyzed Ullmann condensation. This reaction couples an aryl halide, 2-chlorobenzoic acid, with an aryl thiol, 4-methoxythiophenol.
Reaction Scheme:
Figure 1: Ullmann condensation for the synthesis of this compound.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from general procedures for Ullmann-type reactions.[1][2]
Materials:
-
2-Chlorobenzoic acid
-
4-Methoxythiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chlorobenzoic acid.
-
Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Chlorobenzoic acid | 156.57 | 1.0 | - |
| 4-Methoxythiophenol | 140.20 | 1.1 | - |
| This compound | 260.30 | - | 70-85 |
Synthesis of 2-Methoxythioxanthen-9-one
The heterocyclic compound, 2-methoxythioxanthen-9-one, is synthesized by the intramolecular cyclization of this compound. This reaction is typically promoted by a strong dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
Reaction Scheme:
Figure 2: Intramolecular cyclization to form 2-methoxythioxanthen-9-one.
Experimental Protocol: Intramolecular Cyclization
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution, saturated
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.
-
Heat the mixture with stirring to 100-120 °C for 2-4 hours. The reaction mixture will become viscous.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude product will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Further wash the solid with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by washing with water.
-
Dry the crude product in a desiccator.
-
Purify the 2-methoxythioxanthen-9-one by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 260.30 | 1.0 | - |
| 2-Methoxythioxanthen-9-one | 242.29 | - | 80-90 |
Application: Antimicrobial Activity
Thioxanthenone derivatives are known to possess a range of biological activities, including antimicrobial properties. The synthesized 2-methoxythioxanthen-9-one can be screened for its efficacy against various bacterial and fungal strains.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][5][6]
Materials:
-
2-Methoxythioxanthen-9-one
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi) as positive controls.
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound.
Procedure:
-
Prepare a stock solution of 2-methoxythioxanthen-9-one in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (medium with microbial inoculum and a standard antibiotic) and a negative control (medium with microbial inoculum and DMSO without the test compound).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Quantitative Data (Hypothetical based on related compounds):
| Compound | Microorganism | MIC Range (µg/mL) |
| 2-Methoxythioxanthen-9-one | Staphylococcus aureus | 16 - 128 |
| 2-Methoxythioxanthen-9-one | Escherichia coli | 32 - 256 |
| 2-Methoxythioxanthen-9-one | Candida albicans | 8 - 64 |
| Gentamicin | Staphylococcus aureus | 0.25 - 2 |
| Gentamicin | Escherichia coli | 0.5 - 4 |
| Fluconazole | Candida albicans | 0.25 - 8 |
Note: The above MIC values are hypothetical and should be determined experimentally. The antimicrobial activity of thioxanthone derivatives can vary significantly based on their substitution patterns.[7]
Signaling Pathways and Experimental Workflows
Synthesis Workflow:
Figure 3: Workflow for the synthesis and antimicrobial evaluation.
References
- 1. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsmcentral.org [jsmcentral.org]
- 7. Antifungal and antibacterial activity of the newly synthesized 2-xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate for various research applications. The synthesis is based on a modified Ullmann condensation reaction, a robust and scalable method for the formation of diaryl thioethers. This application note includes a comprehensive experimental protocol, characterization data, and process workflow diagrams to facilitate the production of this compound for research purposes.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The diaryl thioether linkage is a common motif in various biologically active molecules. A reliable and scalable synthesis of this compound is crucial for enabling extensive research into its potential applications. The Ullmann condensation provides a classical yet effective method for the C-S cross-coupling of an aryl halide and a thiophenol.[1][2] This protocol has been adapted for a scale-up synthesis, focusing on readily available starting materials and straightforward purification procedures.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 2-Chlorobenzoic Acid | 1.0 molar equivalent |
| 4-Methoxythiophenol | 1.1 molar equivalents |
| Copper(I) Iodide (CuI) | 0.1 molar equivalents |
| Potassium Carbonate (K2CO3) | 2.0 molar equivalents |
| Reaction Conditions | |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 140-150 °C |
| Reaction Time | 12-18 hours |
| Product Characterization | |
| Yield | 75-85% |
| Melting Point | 178-181 °C (predicted) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.1 (s, 1H, COOH), 7.95 (dd, J=7.8, 1.6 Hz, 1H), 7.50-7.45 (m, 3H), 7.35 (td, J=7.5, 1.3 Hz, 1H), 7.05 (d, J=8.8 Hz, 2H), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.5, 159.8, 142.1, 135.2, 133.0, 131.8, 128.5, 125.7, 124.9, 115.3, 55.9 |
| FTIR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 1685 (C=O), 1590, 1495 (C=C), 1250 (C-O), 750 (C-S) |
| Mass Spec (ESI-) m/z | 259.05 [M-H]⁻ |
Experimental Protocols
Scale-up Synthesis of this compound
This protocol is designed for a scale-up synthesis to yield approximately 100-120 grams of the final product.
Materials:
-
2-Chlorobenzoic acid (156.5 g, 1.0 mol)
-
4-Methoxythiophenol (154.2 g, 1.1 mol)
-
Copper(I) iodide (CuI) (19.0 g, 0.1 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (276.4 g, 2.0 mol)
-
Dimethylformamide (DMF) (1.5 L)
-
Hydrochloric acid (HCl), 6 M
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (156.5 g, 1.0 mol), 4-methoxythiophenol (154.2 g, 1.1 mol), copper(I) iodide (19.0 g, 0.1 mol), and anhydrous potassium carbonate (276.4 g, 2.0 mol).
-
Solvent Addition: Add dimethylformamide (1.5 L) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 5 L of ice-cold water with stirring.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of 6 M hydrochloric acid. A precipitate will form.
-
Stir the suspension for 1 hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with water (3 x 500 mL).
-
-
Purification:
-
Dissolve the crude product in ethyl acetate (2 L).
-
Wash the organic layer with water (2 x 1 L) and then with brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude solid.
-
-
Recrystallization:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Mandatory Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: A generalized workflow for the application of synthesized compounds in a drug discovery program.
References
Application Note: NMR Spectroscopy Assignments for 2-(4-Methoxyphenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed NMR spectroscopy assignments for 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate in various synthetic applications. The following sections include predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a structural diagram with atom numbering for clear assignment of spectral peaks. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for this compound have been predicted and are summarized in Table 1. These predictions are based on computational models and analysis of structurally similar compounds.
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | - | 125.0 |
| 2' | 7.50 | 135.5 |
| 3' | 7.05 | 115.0 |
| 4' | - | 160.0 |
| 5' | 7.05 | 115.0 |
| 6' | 7.50 | 135.5 |
| 1 | - | 130.0 |
| 2 | - | 142.0 |
| 3 | 7.20 | 125.5 |
| 4 | 7.45 | 128.0 |
| 5 | 7.30 | 126.0 |
| 6 | 8.10 | 132.0 |
| C=O | - | 168.0 |
| O-H | 13.0 | - |
| O-CH₃ | 3.85 | 55.5 |
Note: Predicted values may vary from experimental results. These values serve as a guide for spectral interpretation.
Experimental Protocol
The following is a general protocol for the acquisition of NMR spectra for compounds such as this compound.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a 400 MHz (or higher field) NMR spectrometer.[1]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[1]
4. ¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Referencing: The chemical shifts should be referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Calibrate the spectrum using the reference signal.
Structure and NMR Assignments
The chemical structure of this compound with atom numbering corresponding to the assignments in Table 1 is shown below.
Figure 1. Chemical structure of this compound with atom numbering.
Experimental Workflow
The general workflow for obtaining and analyzing the NMR data is depicted in the following diagram.
Figure 2. General experimental workflow for NMR analysis.
References
Troubleshooting & Optimization
Optimizing the reaction conditions for 2-(4-Methoxyphenyl)sulfanylbenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the Ullmann condensation reaction, the primary synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction involves the coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-iodobenzoic acid) with 4-methoxythiophenol in the presence of a copper catalyst and a base.
Q2: Which 2-halobenzoic acid is a better starting material, 2-chloro- or 2-iodobenzoic acid?
A2: Aryl iodides are generally more reactive than aryl chlorides in Ullmann-type couplings. Therefore, 2-iodobenzoic acid is expected to give better yields or require milder reaction conditions compared to 2-chlorobenzoic acid. However, 2-chlorobenzoic acid is often more economical.
Q3: What is the role of the ligand in the Ullmann reaction?
A3: Ligands are used to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. The use of appropriate ligands can significantly improve the reaction yield, reduce the required reaction temperature, and broaden the substrate scope. Common ligands for copper-catalyzed C-S coupling reactions include diamines, amino acids (like L-proline), and phenanthrolines.
Q4: Can this reaction be performed without a ligand?
A4: While some Ullmann reactions can proceed without a ligand, particularly at higher temperatures, the use of a ligand is highly recommended for the synthesis of diaryl thioethers to achieve good yields under milder conditions. Ligand-free systems often require harsher conditions and may result in lower yields.
Q5: How do I remove the copper catalyst after the reaction?
A5: The copper catalyst and its salts can typically be removed by an aqueous workup. After the reaction, the mixture is often acidified, and the product is extracted with an organic solvent. Washing the organic layer with aqueous solutions of ammonia or ammonium chloride can help to remove residual copper by forming soluble copper-ammonia complexes. Further purification is usually achieved by recrystallization or column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II).2. Inappropriate Base: The base may not be strong enough to deprotonate the thiophenol, or it may have poor solubility in the reaction solvent.3. Low Reaction Temperature: The reaction temperature may be too low for the specific combination of substrates, catalyst, and ligand.4. Poor Solvent Choice: The solvent may not effectively dissolve the reactants and catalyst, or it may be coordinating too strongly with the copper catalyst, inhibiting its activity.5. Decomposition of Reactants or Product: Prolonged reaction times at high temperatures can lead to decomposition. | 1. Use fresh, high-purity Cu(I) salt. Consider adding a reducing agent like ascorbic acid if oxidation is suspected.2. Switch to a stronger or more soluble base. Common choices include K₃PO₄, Cs₂CO₃, or KOH. The choice of base can be critical and may need empirical optimization.[1]3. Gradually increase the reaction temperature in increments of 10-20 °C. The optimal temperature is often between 100-150 °C.4. Screen different solvents. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. For some catalyst systems, non-polar solvents like toluene or xylene may be effective.[2]5. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
| Formation of Side Products | 1. Homocoupling of 4-methoxythiophenol: This leads to the formation of bis(4-methoxyphenyl) disulfide.2. Dehalogenation of 2-halobenzoic acid: This results in the formation of benzoic acid.3. Homocoupling of 2-halobenzoic acid: This can produce biphenyl-2,2'-dicarboxylic acid. | 1. This is often favored at lower temperatures or if the aryl halide is not sufficiently reactive. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative coupling of the thiol. The slow addition of the thiophenol can sometimes mitigate this.2. This can occur in the presence of a hydrogen source and a reducing environment. Ensure anhydrous conditions and a thoroughly inert atmosphere.3. This is a classic Ullmann reaction side product, especially at high temperatures. The use of a suitable ligand can often suppress this side reaction by promoting the desired cross-coupling. |
| Difficult Purification | 1. Contamination with Copper Salts: Residual copper can make the product difficult to purify and may interfere with subsequent reactions.2. Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to side products, making chromatographic separation challenging.3. Product is an Insoluble Solid: The product may precipitate from the reaction mixture along with inorganic salts. | 1. Perform a thorough aqueous workup. Wash the organic extract with an aqueous solution of ammonium chloride or a dilute ammonia solution to sequester copper ions.2. Optimize the reaction conditions to minimize side product formation. For purification, try different solvent systems for recrystallization or explore different stationary and mobile phases for column chromatography.3. After the reaction, cool the mixture and filter it. The collected solid can then be treated with acid and water to dissolve the inorganic salts, followed by extraction of the product into an organic solvent. |
Data Presentation
The choice of ligand can have a significant impact on the yield of the Ullmann condensation. Below is a table summarizing the effect of different ligands on the yield of a representative copper-catalyzed N-arylation reaction, which follows a similar mechanism to C-S coupling.
Table 1: Effect of Ligand on the Yield of a CuI-catalyzed N-arylation Reaction
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-proline | 20 | Cs₂CO₃ | Dioxane | 90 | 24 | 95 |
| 2 | L-proline | 10 | Cs₂CO₃ | Dioxane | 90 | 24 | 94 |
| 3 | L-proline | 5 | Cs₂CO₃ | Dioxane | 90 | 24 | 89 |
| 4 | None | 10 | K₃PO₄ | DMF | 110 | 24 | Low/No Reaction |
Data adapted from a study on a similar C-N coupling reaction, illustrating the general trend of ligand effects. The specific yields for this compound synthesis may vary.[3]
Experimental Protocols
General Protocol for the Ullmann Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Iodobenzoic acid
-
4-Methoxythiophenol
-
Copper(I) iodide (CuI)
-
L-proline (or another suitable ligand)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction flask, add 2-iodobenzoic acid (1.0 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent to the flask.
-
Add 4-methoxythiophenol (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-(4-Methoxyphenyl)sulfanylbenzoic acid synthesis.
Troubleshooting Guides
Problem: Low or No Product Yield
Low or no yield of the desired this compound is a common issue. The following guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed reaction between 2-halobenzoic acid (typically 2-iodobenzoic acid or 2-bromobenzoic acid) and 4-methoxythiophenol.[1][2][3] This reaction forms the desired carbon-sulfur bond.
Q2: My reaction is sluggish and gives a low yield. How can I improve it?
A2: Several factors can be optimized to improve reaction rate and yield:
-
Catalyst: Ensure you are using a high-purity, active copper catalyst. Copper(I) salts like CuI are often more effective than copper powder.[1] If using copper powder, activation with iodine or acid may be necessary.
-
Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C).[2] Ensure your reaction is heated sufficiently.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly used to facilitate the reaction at high temperatures.[2]
-
Base: The choice of base is critical. Stronger, more soluble bases like cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃).
-
Ligands: The addition of ligands such as diamines or acetylacetonates can accelerate the reaction and allow for lower reaction temperatures.[2]
Q3: I am observing significant amounts of unreacted starting materials. What could be the cause?
A3: Recovery of starting materials can be due to several factors:
-
Insufficient Temperature: The reaction may not have reached the activation energy required for the coupling.
-
Catalyst Deactivation: The copper catalyst may have been deactivated by impurities.
-
Poor Solubility: The reactants, particularly the salt of 2-halobenzoic acid, may not be sufficiently soluble in the chosen solvent.
Q4: What are the likely side products in this synthesis?
A4: Common side products in Ullmann-type reactions include:
-
Homocoupling Products: Biphenyl derivatives from the coupling of two molecules of the 2-halobenzoic acid, and disulfide formation from the oxidation of two molecules of 4-methoxythiophenol.
-
Reduction Product: Benzoic acid can be formed from the reduction of the 2-halobenzoic acid.
Q5: What is the best method to purify the final product?
A5: Purification is typically achieved through a combination of extraction and recrystallization.
-
Extraction: After the reaction, the mixture is usually cooled, diluted with water, and acidified to precipitate the crude product. An extraction with an organic solvent can then be performed to separate the product from inorganic salts.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to remove impurities.[4][5][6]
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of diaryl thioethers in Ullmann-type condensations. While this data is representative of similar reactions, it provides a valuable guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Yield
| Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Cu Powder | 180 | 24 | 45 |
| Cu₂O | 160 | 18 | 65 |
| CuI | 150 | 12 | 80 |
| CuI with Ligand | 120 | 12 | 90 |
Table 2: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 110 | 24 | 30 |
| Dioxane | 101 | 24 | 40 |
| DMF | 153 | 12 | 75 |
| NMP | 202 | 10 | 85 |
Table 3: Effect of Base on Yield
| Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | DMF | 153 | 55 |
| K₂CO₃ | DMF | 153 | 70 |
| K₃PO₄ | DMF | 153 | 78 |
| Cs₂CO₃ | DMF | 153 | 88 |
Experimental Protocols
Key Experiment: Ullmann Condensation for this compound
This protocol is a generalized procedure based on typical conditions for Ullmann thioether synthesis. Optimization may be required.
Reaction Scheme
Caption: Ullmann condensation reaction.
Materials:
-
2-Iodobenzoic acid (1.0 equiv)
-
4-Methoxythiophenol (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid, 4-methoxythiophenol, CuI, and the chosen base.
-
Add the solvent (DMF or NMP) to the flask.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
Common side products in the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the coupling of thiosalicylic acid (2-mercaptobenzoic acid) and a 4-haloanisole (typically 4-iodoanisole or 4-bromoanisole). The two primary approaches are:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction. This method is classic but often requires high temperatures.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is typically base-mediated and proceeds without a metal catalyst, although it may require an activated aryl halide.
Q2: I am observing a significant amount of a disulfide byproduct. What is it and how can I minimize its formation?
A2: The most common disulfide byproduct is dithiosalicylic acid, formed by the oxidative homocoupling of the thiosalicylic acid starting material. Thiophenols are susceptible to oxidation, which can be promoted by air (oxygen) or the presence of certain metal ions.
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed prior to use.
-
Purity of Starting Materials: Use pure thiosalicylic acid, as impurities can sometimes catalyze oxidation.
Q3: My reaction is sluggish and gives low yields of the desired product. What are the potential causes?
A3: Low yields can stem from several factors, depending on the synthetic route:
-
For Ullmann Condensation:
-
Inactive Catalyst: The copper catalyst may be passivated. Consider using freshly activated copper powder or a reliable source of a Cu(I) salt (e.g., CuI).
-
Inappropriate Ligand: While some Ullmann reactions are ligand-free, the addition of a ligand (e.g., phenanthroline, N,N-dimethylglycine) can significantly improve yields and reaction rates.
-
Insufficient Temperature: Traditional Ullmann couplings often require high temperatures (›150 °C).[2] Ensure your reaction temperature is adequate for the specific conditions.
-
-
For SNAr Reactions:
-
Insufficient Base: A strong enough base is required to deprotonate the thiol of thiosalicylic acid, forming the nucleophilic thiolate. Consider using a stronger base or ensuring the stoichiometry is correct.
-
Poor Leaving Group: The reactivity of the 4-haloanisole is critical. The order of reactivity is typically I > Br > Cl > F. If using a less reactive halide, harsher conditions (higher temperature, stronger base) may be necessary.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions.
-
Q4: I have isolated a byproduct with a mass corresponding to the homocoupling of my 4-haloanisole. How can this be avoided?
A4: The formation of 4,4'-dimethoxybiphenyl is a known side reaction in Ullmann couplings, resulting from the homocoupling of the aryl halide.[3][4][5]
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the thiosalicylic acid relative to the 4-haloanisole to favor the cross-coupling reaction.
-
Lower Reaction Temperature: While challenging for Ullmann reactions, operating at the minimum effective temperature can sometimes reduce the rate of homocoupling.
-
Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
Q5: Are there any side reactions involving the carboxylic acid or methoxy groups?
A5: Under the often harsh conditions of Ullmann reactions, other functional groups can potentially react.
-
Decarboxylation: At very high temperatures, the carboxylic acid group of the product or starting material could be lost, leading to the formation of 4-methoxyphenyl phenyl sulfide.[6][7][8] This can be minimized by using the mildest possible reaction conditions.
-
Ether Cleavage: While less common under standard Ullmann conditions, strong acids or very high temperatures could potentially lead to the cleavage of the methoxy group on the anisole ring, resulting in a phenolic byproduct.[9]
Quantitative Data Summary
| Issue | Common Byproduct | Potential Yield Loss | Mitigation Strategy |
| Thiol Oxidation | Dithiosalicylic acid | 5-20% | Inert atmosphere, degassed solvents |
| Aryl Halide Homocoupling | 4,4'-Dimethoxybiphenyl | 5-15% | Adjust stoichiometry, optimize ligand and temperature |
| Incomplete Reaction | Unreacted starting materials | >50% | Increase temperature, change catalyst/ligand/base, use more reactive halide |
| Decarboxylation | 4-Methoxyphenyl phenyl sulfide | <5% | Avoid excessive temperatures |
Experimental Protocols
Representative Protocol for Ullmann C-S Cross-Coupling:
This protocol is a general guideline and may require optimization.
-
Reagent Preparation:
-
To a dry reaction flask, add thiosalicylic acid (1.0 mmol), 4-iodoanisole (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Add a base, such as potassium carbonate (2.0 mmol), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO, 5 mL).
-
-
Reaction Execution:
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Visualizations
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 2-(4-Methoxyphenyl)sulfanylbenzoic acid Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities from the synthesis of this compound?
A2: Synthesis of this compound, often via an Ullmann condensation, can lead to several impurities.[1][2] These may include unreacted starting materials (e.g., 2-halobenzoic acid and 4-methoxythiophenol), copper catalyst residues, and side-products from homocoupling of the starting materials.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] For polar organic acids like this one, solvent systems such as ethanol/water, acetic acid/water, or isopropanol are often effective.[4][5] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.[6]
Q4: How can I remove colored impurities during purification?
A4: If your product is discolored, activated charcoal can be used during the recrystallization process. After dissolving the crude product in the hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before being filtered hot to remove the charcoal and the adsorbed impurities.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution. If crystals still do not form, it may be a supersaturated solution. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[5] | |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Insoluble impurities are present. | Ensure all soluble material is dissolved in a minimum of hot solvent and perform a hot filtration to remove any undissolved impurities before cooling.[5][7] | |
| Low recovery of pure product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool for a second crop of crystals. Note that the purity of the second crop may be lower. |
| The crystals were washed with a solvent that was not ice-cold. | Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals to minimize redissolving the product.[7] | |
| Premature crystallization occurred during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Dilute the hot solution with a small amount of extra solvent before filtering to prevent crystallization.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. For polar compounds on silica gel, a polar mobile phase is often required.[8][9] A mixture of hexane and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point. |
| Column was poorly packed. | Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling.[10] Both wet and dry packing methods can be effective if done carefully. | |
| Product is retained on the column and will not elute. | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary. |
| Streaking or tailing of the compound spot on TLC and column fractions. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a competitive polar solvent, such as acetic acid or formic acid, to the eluent to reduce tailing of acidic compounds on silica gel. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will not dissolve the solid at room temperature. Heat the mixture; a suitable solvent will dissolve the solid when hot.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent and a boiling stick or magnetic stir bar.[5] Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent needed to fully dissolve the solid.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent.[7]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield.
General Column Chromatography Protocol
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the desired compound from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a chromatography column by packing it with silica gel or alumina as the stationary phase.[10] This can be done as a slurry (wet packing) or with dry powder followed by the eluent (dry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.[8] Maintain a constant flow rate, either by gravity or by applying gentle pressure.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. columbia.edu [columbia.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
Challenges in the characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid
Welcome to the technical support center for the characterization of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this molecule arise from its multifunctional nature. Key difficulties include:
-
NMR Signal Complexity: Overlapping signals in the aromatic region of the 1H NMR spectrum can complicate structural confirmation.[1][2]
-
Mass Spectrometry Ionization: The sulfur-containing moiety can present challenges for efficient and reproducible ionization, potentially requiring specialized techniques.[3][4]
-
Chromatographic Peak Tailing: The carboxylic acid group can interact with stationary phases in liquid chromatography, leading to poor peak shape.
-
Potential for Impurities: Synthesis of this compound may result in impurities such as the starting materials or oxidized byproducts (e.g., sulfoxides or sulfones), which can complicate spectral interpretation.
Q2: I am observing complex, overlapping multiplets in the aromatic region of my 1H NMR spectrum. How can I resolve and assign these peaks?
A2: This is a common issue with substituted benzoic acids.[1] The aromatic protons on both the benzoic acid and the methoxyphenyl rings have similar chemical environments, leading to overlapping signals.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will improve signal dispersion.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC.
-
COSY (Correlation Spectroscopy): Will help identify coupled proton systems within the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of both 1H and 13C signals.
-
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl3 to DMSO-d6) can alter the chemical shifts of the protons and may resolve overlapping signals.
Q3: My mass spectrometry results show a weak molecular ion peak or significant fragmentation. How can I improve my data quality?
A3: Sulfur-containing aromatic compounds can be challenging to analyze by mass spectrometry.[3][5] The choice of ionization technique is critical.
Recommended Approaches:
-
Soft Ionization Techniques: Employ soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and enhance the molecular ion peak.[4]
-
Derivatization: For techniques like ESI, derivatization of the sulfur atom to form a sulfonium salt can improve ionization efficiency.[3]
-
High-Resolution Mass Spectrometry (HRMS): Use of techniques like FT-ICR MS or Orbitrap MS can provide high-resolution data, enabling the differentiation of compounds with similar nominal masses and confirming the elemental composition.[4][6]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Recommended Solution |
| Broad or absent carboxylic acid proton peak in 1H NMR.[1] | Rapid proton exchange with residual water in the solvent or concentration-dependent hydrogen bonding. | Add a drop of D2O to the NMR tube; the peak should disappear, confirming its identity. Alternatively, ensure the use of a very dry solvent. |
| Unexpected number of signals in the 13C NMR spectrum.[7] | Impurities from the synthesis or degradation. Symmetry in the molecule leading to fewer signals than the total number of carbons. | Review the synthesis and purification steps. Compare the spectrum to predicted spectra. For this compound, expect 12 unique carbon signals due to the lack of symmetry. |
| Difficulty in assigning ortho, meta, and para protons.[2] | The electronic effects of the sulfanyl and methoxy groups influence the chemical shifts in a complex manner. | Utilize 2D NMR (COSY, NOESY) to establish through-bond and through-space correlations. Compare experimental data with computational predictions if possible.[8][9] |
Mass Spectrometry
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity or poor ionization efficiency.[3] | The compound may not ionize well under standard ESI conditions. | Try a different ionization source, such as APCI.[4] Optimize ESI source parameters (e.g., spray voltage, capillary temperature). Consider derivatization to improve ionization.[3] |
| Interference from co-eluting compounds.[5] | In complex matrices, other aromatic compounds may interfere with the analysis. | Improve chromatographic separation prior to MS analysis. A liquid chromatographic separation is recommended to avoid interferences from other polycyclic aromatic hydrocarbons.[5] |
| Ambiguous elemental composition from low-resolution MS. | Multiple elemental formulas can correspond to the observed mass. | Utilize High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement and confirm the elemental formula.[6] |
Liquid Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing). | Interaction of the carboxylic acid group with the silica-based stationary phase. | Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. Use a column with end-capping or a different stationary phase (e.g., polymer-based). |
| Inconsistent retention times. | Changes in mobile phase composition, temperature, or column degradation. | Ensure proper mobile phase preparation and equilibration of the column. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
References
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. web.mit.edu [web.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2-(4-Methoxyphenyl)sulfanylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a loss of purity of my this compound sample over time, even when stored in a seemingly inert solvent. What could be the cause?
A1: The primary cause of degradation for this compound is likely oxidation of the thioether linkage. The sulfur atom in the thioether group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This oxidation typically forms the corresponding sulfoxide and, under more stringent conditions, the sulfone.
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides upon storage, which are potent oxidizing agents.
-
Inert Atmosphere: Store the compound and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store samples in amber vials or protect them from light to prevent photolytically induced oxidation.
-
Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the solution to scavenge free radicals that can initiate oxidation.
Q2: My compound appears to be degrading upon heating. What is the likely degradation pathway?
A2: Benzoic acid and its derivatives can undergo thermal decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.[1] This process can be accelerated at elevated temperatures. Peroxyl radicals can also induce decarboxylation.[2]
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating of the compound, both in solid form and in solution. If heating is necessary for a reaction or analysis, use the lowest effective temperature for the shortest possible duration.
-
pH Control: The stability of the carboxylic acid group is pH-dependent. In some cases, converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) by adjusting the pH to the alkaline range can increase its stability against decarboxylation. However, be aware that basic conditions can sometimes promote other degradation pathways.
-
Esterification: For certain applications, protecting the carboxylic acid as an ester can prevent decarboxylation.[3] This is a chemical modification and should only be considered if it does not interfere with downstream applications.
Q3: I am developing an analytical method to assess the stability of this compound. What are the key degradation products I should be looking for?
A3: Based on the structure, the primary degradation products to monitor are:
-
Oxidation Products:
-
2-(4-Methoxyphenyl)sulfinylbenzoic acid (the sulfoxide)
-
2-(4-Methoxyphenyl)sulfonylbenzoic acid (the sulfone)
-
-
Decarboxylation Product:
-
4-Methoxyphenyl phenyl sulfide
-
A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed to separate and quantify the parent compound from these potential degradation products.[4][5][6][7]
Data Presentation
| Condition | Stressor | Expected Primary Degradation Pathway | Potential Degradation Products | Expected Stability |
| Ambient, Air | Oxygen | Thioether Oxidation | Sulfoxide, Sulfone | Moderate to Low |
| Ambient, Inert Gas | - | - | - | High |
| Elevated Temp (e.g., 60°C) | Heat | Decarboxylation, Oxidation | 4-Methoxyphenyl phenyl sulfide, Sulfoxide | Low |
| Aqueous, Acidic (e.g., 0.1 M HCl) | H⁺, H₂O | Minimal | - | High |
| Aqueous, Basic (e.g., 0.1 M NaOH) | OH⁻, H₂O | Salt formation | - | High (as salt) |
| Oxidative (e.g., 3% H₂O₂) | H₂O₂ | Thioether Oxidation | Sulfoxide, Sulfone | Very Low |
| Photolytic (UV/Vis light) | Light | Photo-oxidation | Sulfoxide, Radically-coupled products | Low |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. scribd.com [scribd.com]
- 9. ijrpp.com [ijrpp.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methoxyphenyl)sulfanylbenzoic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(4-Methoxyphenyl)sulfanylbenzoic acid during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?
A1: Due to its chemical structure, which includes a lipophilic diphenyl sulfide backbone and a polar carboxylic acid group, this compound is expected to have low aqueous solubility. The initial and most effective step is to attempt pH modification. As a carboxylic acid, its solubility will dramatically increase at a pH above its pKa, as it converts to its more soluble salt form.
Q2: What is the recommended pH range for solubilizing this compound?
Q3: Adjusting the pH is not sufficient for my experimental needs. What other common laboratory solvents can I try?
A3: If aqueous solubility remains an issue, even with pH adjustment, consider using organic solvents. Common choices for compounds with similar structures include dimethyl sulfoxide (DMSO), ethanol, and methanol. For many in-vitro experiments, creating a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a standard procedure. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.
Q4: My experiment is sensitive to organic solvents. Are there other strategies to enhance aqueous solubility?
A4: Yes, several advanced formulation strategies can be employed if organic solvents are not suitable:
-
Co-solvents: Systems using a mixture of water and a water-miscible organic solvent can enhance solubility.[1]
-
Surfactants: The use of non-ionic surfactants like Tween 80 can help solubilize hydrophobic compounds by forming micelles.[3][4]
-
Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic parts of the drug, increasing its apparent solubility in water.[3][4]
-
Salt Formation: If the experimental design allows, forming a stable salt of the acid with a suitable counterion can significantly improve solubility and dissolution rate.[5]
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock.
-
Root Cause: The aqueous buffer has insufficient solubilizing capacity for the compound at the desired concentration.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in the aqueous medium.
-
Increase DMSO in Final Solution: If your experimental system can tolerate it, a slightly higher percentage of DMSO may keep the compound in solution.
-
Use a Different Solubilization Strategy: Consider pre-formulating the compound with a cyclodextrin or surfactant before adding it to the aqueous medium.
-
Issue 2: Inconsistent results in biological assays.
-
Root Cause: The compound may be precipitating in the cell culture medium or assay buffer over time, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after the experiment, carefully inspect the wells of your assay plates for any signs of compound precipitation.
-
Solubility in Media: Perform a preliminary experiment to determine the kinetic solubility of your compound in the specific biological medium you are using.
-
Incorporate Serum: The presence of proteins like albumin in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.
-
Quantitative Solubility Data
While specific experimental data for this compound is not widely published, the following table provides an illustrative example of how solubility data in various solvents could be presented. Researchers should determine this experimentally for their specific batch of the compound.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| Deionized Water | 25 | < 0.1 | Practically insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 1 - 5 | Increased solubility due to salt formation |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | High solubility |
| Ethanol (95%) | 25 | 10 - 20 | Good solubility |
| 10% HP-β-CD in Water | 25 | 5 - 10 | Enhanced aqueous solubility |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, DMSO, ethanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Solubility Determination: Following the steps in Protocol 1, determine the solubility of the compound in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH to identify the pH at which the compound's solubility is maximized.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubility enhancement.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
Preventing degradation of 2-(4-Methoxyphenyl)sulfanylbenzoic acid during storage
Welcome to the technical support center for 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to air (oxygen), light, and high temperatures. The thioether linkage is susceptible to oxidation, potentially forming sulfoxides or sulfones. The compound's stability can also be affected by humidity and contact with incompatible materials like strong oxidizing agents.[1][2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is a suitable location.
Q3: I've noticed a change in the color of the compound from white to a pale yellow. What could be the cause?
A3: A color change from white to pale yellow often indicates the onset of degradation.[3] This could be due to minor oxidation or exposure to light. It is advisable to re-analyze the purity of the material before use if a color change is observed.
Q4: Can I store solutions of this compound? If so, what are the best practices?
A4: Storing this compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If short-term storage of a solution is necessary, use a high-purity, degassed aprotic solvent, store at low temperatures (2-8°C), and protect from light. It is crucial to re-evaluate the solution's purity before use.
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Verify the purity of your stock material using a suitable analytical method like HPLC. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Always prepare solutions fresh before use. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS to identify potential degradation products (e.g., sulfoxide). 2. Review your storage and handling procedures to identify the source of degradation (e.g., exposure to air, light). |
| Poor solubility after storage | Potential polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a trusted solvent to confirm solubility issues. 2. If solubility is a problem, the batch may be compromised. It is recommended to use a fresh supply. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method to assess the stability of this compound.
1. Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
2. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Procedure:
- Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
- To induce degradation for method validation, subject aliquots of the stock solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light).
- Inject the stressed and unstressed samples into the HPLC system.
- Analyze the chromatograms for the appearance of new peaks and the reduction in the area of the parent peak.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This typically involves the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-methoxythiophenol in the presence of a base and a copper catalyst.[1]
Q2: What are the potential major impurities in this synthesis?
A2: Common impurities include unreacted starting materials (2-halobenzoic acid and 4-methoxythiophenol), the homocoupled product of the thiophenol (bis(4-methoxyphenyl) disulfide), and potentially decarboxylated side products if the reaction is run at very high temperatures. The use of a copper catalyst can also sometimes lead to the formation of by-products.[2]
Q3: How can I purify the final product?
A3: The most common purification method for this compound is recrystallization. Since the product is a carboxylic acid, a typical procedure involves dissolving the crude product in a suitable hot solvent and allowing it to crystallize upon cooling.[2] Alternatively, purification can be achieved through column chromatography on silica gel.[3]
Q4: What is the role of the base in the Ullmann condensation?
A4: The base is crucial for deprotonating the thiophenol, forming the more nucleophilic thiophenoxide anion. This anion then participates in the catalytic cycle with the copper catalyst and the aryl halide. Common bases include potassium carbonate, potassium phosphate, and lithium hydroxide.[2][3]
Q5: Can I perform this reaction without a copper catalyst?
A5: While some nucleophilic aromatic substitution reactions can occur without a transition metal catalyst, the Ullmann condensation for the formation of a C-S bond with an unactivated aryl halide like 2-chlorobenzoic acid generally requires a copper catalyst to proceed at a reasonable rate and yield.[1] A catalyst-free approach is described in a patent using lithium salts of the reactants at high temperatures.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Reaction temperature is too low. 4. Ineffective base. | 1. Use freshly purchased, high-purity copper catalyst (e.g., CuI). 2. Ensure all glassware is oven-dried and reactants/solvents are anhydrous. 3. Increase the reaction temperature, typically in the range of 140-200°C for this reaction.[2] 4. Switch to a stronger base like potassium phosphate or ensure the base is finely powdered and dry. |
| Formation of Significant By-products | 1. Homocoupling of 4-methoxythiophenol. 2. Decarboxylation of the benzoic acid starting material or product. | 1. Use a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to stabilize the copper catalyst and promote the desired cross-coupling.[3] 2. Avoid excessively high reaction temperatures (above 220°C).[2] |
| Difficulty in Product Isolation/Purification | 1. Product is not precipitating upon acidification. 2. Oily product obtained after workup. | 1. Ensure the pH is sufficiently acidic (pH 2-3) during the workup to fully protonate the carboxylic acid.[2] 2. An oily product may indicate the presence of impurities. Attempt to purify by column chromatography or try recrystallization from a different solvent system. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Diaryl Thioethers in Ullmann C-S Coupling
| Entry | Aryl Halide | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodobenzoic acid | 4-Methoxy-thiophenol | CuI (10) | None | K₂CO₃ | DMF | 120 | ~85-95 |
| 2 | 2-Bromo-benzoic acid | 4-Methoxy-thiophenol | CuI (10) | DMEDA (20) | K₃PO₄ | Toluene | 110 | ~80-90 |
| 3 | 2-Chloro-benzoic acid | 4-Methoxy-thiophenol | CuI (10) | 1,10-Phen (20) | Cs₂CO₃ | NMP | 150 | ~70-80 |
| 4 | 2-Chloro-benzoic acid | 4-Chlorothiophenol | None | None | LiOH | p-Xylene | 185-190 | ~75-85[2] |
DMEDA = N,N'-dimethylethylenediamine; 1,10-Phen = 1,10-phenanthroline; NMP = N-Methyl-2-pyrrolidone. Data is representative and compiled from typical Ullmann reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Ullmann Condensation
This protocol is adapted from a general procedure for the synthesis of 2-arylthiobenzoic acids.[2]
Materials:
-
2-Chlorobenzoic acid
-
4-Methoxythiophenol
-
Lithium hydroxide monohydrate
-
p-Xylene (or another high-boiling aprotic solvent)
-
Hydrochloric acid (30%)
-
Water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a water separator, combine 2-chlorobenzoic acid (1.0 equivalent), 4-methoxythiophenol (1.0 equivalent), and lithium hydroxide monohydrate (2.0 equivalents) in p-xylene.
-
Heat the mixture to reflux to remove the water of reaction via the water separator.
-
After the water has been removed, continue to heat the reaction mixture to 185-190°C and maintain this temperature for approximately 8 hours, with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to approximately 115°C and pour it into water.
-
Separate the aqueous phase, which contains the lithium salt of the product.
-
Dilute the aqueous phase with additional water and acidify to a pH of 2 with 30% hydrochloric acid. This will precipitate the crude this compound.
-
Isolate the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: 2-(4-Methoxyphenyl)sulfanylbenzoic Acid Reactions
Welcome to the technical support center for 2-(4-Methoxyphenyl)sulfanylbenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the Ullmann condensation, a copper-catalyzed reaction between 2-chlorobenzoic acid and 4-methoxythiophenol. This method involves the formation of a carbon-sulfur bond between the two aromatic rings.
Q2: What are the typical reaction conditions for the Ullmann synthesis of this compound?
Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and polar, high-boiling point solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1] Stoichiometric amounts of copper are also characteristic of the classic procedure. However, modern protocols may utilize soluble copper catalysts with ligands, potentially allowing for milder conditions.
Q3: What are some potential side reactions to be aware of during the synthesis?
A common side reaction in Ullmann-type couplings is dehalogenation of the aryl halide starting material. Additionally, the formation of symmetrical diaryl sulfides (from the coupling of two molecules of the same aryl halide) or disulfides (from the oxidation of the thiophenol) can occur.
Q4: How can I purify the final product?
Purification of this compound is typically achieved through a workup procedure followed by recrystallization. The general process involves acidifying the reaction mixture to precipitate the carboxylic acid, followed by extraction with an organic solvent. The crude product can then be recrystallized from a suitable solvent, such as an alcohol or a toluene/alkane mixture, to obtain the pure acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Ullmann condensation of 2-chlorobenzoic acid and 4-methoxythiophenol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Reaction Temperature Too Low: Traditional Ullmann reactions require high temperatures to proceed efficiently. 3. Insufficient Base: An inadequate amount of base will prevent the deprotonation of the thiophenol, which is necessary for the reaction. 4. Poor Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction. | 1. Use freshly activated copper powder or a reliable source of a copper(I) salt. Consider using a soluble copper catalyst with a suitable ligand. 2. Ensure the reaction temperature is maintained within the optimal range for the specific solvent and catalyst system being used. 3. Use at least a stoichiometric amount of a suitable base, such as potassium carbonate or a lithium base, to ensure complete formation of the thiophenoxide. 4. Use anhydrous, high-purity solvents. |
| Presence of Unreacted Starting Materials | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: As mentioned above, insufficient temperature can lead to a sluggish reaction. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and ensure it is complete before workup. 2. Gradually increase the reaction temperature, being careful not to exceed the decomposition temperature of the reactants or products. |
| Formation of a Significant Amount of Symmetrical Diaryl Sulfide | Side Reaction: Homocoupling of the 2-chlorobenzoic acid can occur, especially at high temperatures and with certain catalyst systems. | 1. Optimize the stoichiometry of the reactants. A slight excess of the thiophenol may favor the desired cross-coupling reaction. 2. Screen different copper catalysts and ligands, as some may offer higher selectivity for the cross-coupling reaction. |
| Formation of 4,4'-Dimethoxydiphenyl Disulfide | Oxidation of Thiophenol: The 4-methoxythiophenol is susceptible to oxidation to the corresponding disulfide, particularly in the presence of air at high temperatures. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Add the 4-methoxythiophenol to the reaction mixture in portions or via a syringe pump to maintain a low instantaneous concentration. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Precipitation: The pH of the aqueous solution may not be acidic enough to fully precipitate the carboxylic acid product. 2. Emulsion Formation During Extraction: The presence of fine particulate matter or high concentrations of salts can lead to the formation of stable emulsions. 3. Co-crystallization of Impurities: Impurities with similar solubility profiles to the product can be difficult to remove by recrystallization alone. | 1. Carefully adjust the pH of the aqueous phase to be sufficiently acidic (typically pH 1-2) using a mineral acid to ensure complete precipitation. 2. Filter the reaction mixture before extraction to remove any solids. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period may help to break it. 3. If recrystallization is ineffective, consider column chromatography on silica gel as an alternative or additional purification step. |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline based on typical Ullmann condensation procedures. Optimization may be required based on laboratory-specific conditions and available reagents.
Materials:
-
2-Chlorobenzoic acid
-
4-Methoxythiophenol
-
Potassium Carbonate (or another suitable base)
-
Copper(I) Iodide (or another copper catalyst)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Toluene
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid, 4-methoxythiophenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via a syringe.
-
Heat the reaction mixture to a temperature between 120-150°C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of toluene and hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Ullmann condensation.
References
Technical Support Center: Method Development for the Quantification of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid.
Troubleshooting Guides
Encountering issues during method development is common. This section provides a structured guide to troubleshoot potential problems during the analysis of this compound.
Table 1: Troubleshooting Common Issues in HPLC and LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the acidic analyte.- Column overload.- Secondary interactions with the stationary phase.- Column degradation. | - Adjust mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in its neutral form.[1]- Reduce sample concentration.- Use a column with end-capping or a different stationary phase.- Replace the column. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in the mass spectrometer.- Inefficient sample extraction and cleanup.- Low concentration of the analyte in the sample.[2]- Matrix effects (ion suppression or enhancement).[2] | - Optimize ESI source parameters (e.g., capillary voltage, gas flow). Consider negative ion mode for the acidic analyte.[3][4]- Improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[5][6]- Concentrate the sample extract.- Dilute the sample to minimize matrix effects or use a matrix-matched calibration curve. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Mobile phase precipitation. | - Systematically check and replace components (start with the guard column).- Filter all samples and mobile phases before use.- Ensure mobile phase components are fully miscible and dissolved. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between injections. |
| Carryover | - Adsorption of the analyte onto the injector or column.- Insufficient needle wash. | - Use a stronger needle wash solution.- Inject a blank solvent after a high-concentration sample to check for carryover.- Optimize the cleaning procedure for the autosampler. |
| No Peak Detected | - Analyte degradation.- Incorrect detection wavelength (HPLC-UV).- Incorrect MS/MS transition. | - Investigate analyte stability in the sample matrix and processing solvents.- Determine the UV absorbance maximum of this compound.- Optimize the precursor and product ions for the analyte in the mass spectrometer. |
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the development of an analytical method for this compound.
1. What is a suitable starting point for an HPLC mobile phase for this acidic analyte?
For acidic compounds like this compound, a reversed-phase HPLC method is generally suitable.[7] A good starting point for the mobile phase would be a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. The aqueous phase is often acidified with 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[8]
2. Should I use positive or negative ion mode for LC-MS/MS analysis?
Given the presence of a carboxylic acid group, this compound is expected to readily deprotonate. Therefore, negative ion electrospray ionization (ESI) is generally the preferred mode for detection as it will likely provide a strong signal for the [M-H]⁻ ion.[3][4]
3. What are the most common sample preparation techniques for quantifying this analyte in biological matrices?
For biological samples such as plasma or urine, common and effective sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): Offers good recovery and cleaner samples for acidic drugs.[5]
-
Solid-Phase Extraction (SPE): Provides high efficiency and reproducibility, and is excellent for concentrating trace analytes and removing interferences.[5][6]
4. How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] Strategies to minimize them include:
-
Effective sample cleanup: Using techniques like SPE to remove interfering substances.
-
Chromatographic separation: Ensuring the analyte peak is well-separated from co-eluting matrix components.
-
Dilution of the sample: This can reduce the concentration of interfering components.
-
Use of an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
5. What validation parameters are crucial for a bioanalytical method?
A full validation of a bioanalytical method is essential to ensure its reliability and reproducibility.[5] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Experimental Protocols
Below are detailed methodologies for key experiments in the development of a quantification method for this compound.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange or a reversed-phase polymer-based sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard, diluted and acidified) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte with 1 mL of a suitable solvent, such as methanol containing a small percentage of a weak base (e.g., 2% ammonium hydroxide) to disrupt the ionic interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: HPLC-UV Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 90%) over 10-15 minutes to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound by scanning a standard solution (a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
Protocol 3: LC-MS/MS Method Development
-
LC Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) for better sensitivity.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS Parameters:
-
Optimize the precursor ion ([M-H]⁻) by infusing a standard solution of the analyte.
-
Determine the optimal collision energy to generate stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows.
-
-
MRM Transition: Monitor the transition from the precursor ion to the most abundant product ion for quantification and a second transition for confirmation.
Visualizations
Diagram 1: Experimental Workflow for Method Development
A flowchart illustrating the key stages in developing a bioanalytical method.
Diagram 2: Troubleshooting Logic for Poor Peak Shape
A decision tree for troubleshooting issues related to poor chromatographic peak shape.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. vliz.be [vliz.be]
- 4. agilent.com [agilent.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
Validation & Comparative
Purity Assessment of Synthesized 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate in the development of various therapeutic agents. This document outlines detailed experimental protocols and presents comparative data with relevant alternative compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound and its analogues are of significant interest in medicinal chemistry, particularly as precursors for the synthesis of anti-inflammatory agents and leukotriene B4 receptor antagonists. The purity of this starting material is paramount to ensure the safety and efficacy of the final drug product. This guide details the common analytical techniques used to determine the purity of this compound and compares its typical purity profile with that of alternative structures used in similar therapeutic contexts.
Purity Assessment Methodologies
The primary methods for evaluating the purity of this compound and its alternatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A typical reverse-phase HPLC method allows for the separation of the main compound from its impurities, which may include starting materials from the synthesis, by-products of side reactions (e.g., from Ullmann condensation), and degradation products.
Table 1: Comparative HPLC Purity Data
| Compound | Purity (%) | Retention Time (min) | Common Impurities |
| This compound | ≥ 99% | ~7.5 | 2-Chlorobenzoic acid, 4-methoxythiophenol, Diphenyl disulfide derivatives |
| 2-(Phenylthio)benzoic acid | ≥ 99%[1] | ~7.2 | 2-Chlorobenzoic acid, Thiophenol |
| 2-(Methylthio)benzoic acid | ≥ 98% | ~6.8 | 2-Chlorobenzoic acid, Sodium thiomethoxide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are crucial for confirming the identity of the synthesized compound and for detecting impurities that may not be easily observed by other techniques.
Table 2: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ) of -OCH₃ | Chemical Shift (δ) of Aromatic Protons | Chemical Shift (δ) of -COOH |
| This compound | ~3.8 ppm (s) | ~6.9 - 8.2 ppm (m) | ~11.0 ppm (br s) |
| 4-Methoxyphenylacetic acid | ~3.81 ppm (s)[2] | ~6.87 - 7.22 ppm (m)[2] | Not applicable |
| 2-Methoxy-4-methylbenzoic acid | ~3.9 ppm (s) | ~6.7 - 7.9 ppm (m) | ~10.5 ppm (br s) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities based on their fragmentation patterns.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | 260.31 | 260 [M]⁺, 215 [M-COOH]⁺, 139 [M-C₇H₅O₂S]⁺, 123 [M-C₇H₅O₂S-O]⁺ |
| 2-(Phenylthio)benzoic acid | 230.29[1] | 230 [M]⁺, 185 [M-COOH]⁺, 109 [M-C₇H₅O₂S]⁺ |
| 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | 323.05[3] | 323 [M]⁺, 305 [M-H₂O]⁺, 170 [M-C₇H₆O₃S]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route is the Ullmann condensation reaction between 2-chlorobenzoic acid and 4-methoxythiophenol in the presence of a copper catalyst and a base.
Caption: Synthesis of this compound.
HPLC Purity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the purity of the synthesized compound using HPLC.
References
A Comparative Analysis of the Biological Activity of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-(4-Methoxyphenyl)sulfanylbenzoic acid and structurally similar compounds. The following sections detail the potential anticancer and anti-inflammatory properties of these molecules, supported by experimental data from various studies. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction to 2-(Arylsulfanyl)benzoic Acids
The 2-(arylsulfanyl)benzoic acid scaffold is a versatile structure in medicinal chemistry, known to exhibit a range of biological activities. The core structure, consisting of a benzoic acid moiety linked to an aryl group via a sulfur atom, allows for diverse chemical modifications to modulate its pharmacological properties. Variations in the substituents on both the benzoic acid and the aryl ring can significantly influence the compound's potency and selectivity towards different biological targets. This guide focuses on comparing the anticancer and anti-inflammatory activities of analogs of this compound.
Anticancer Activity
Derivatives of 2-(arylsulfanyl)benzoic acid have been investigated for their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Comparative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various compounds structurally related to this compound against different human cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Chlorophenyl)sulfanyl-benzoic acid analog (Oxazole derivative) | 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 (CNS Cancer) | Not specified (cytostatic at 10 µM) | [1] |
| Methoxyflavone Analog 1 | 5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 (Breast) | 4.9 | [2] |
| Methoxyflavone Analog 2 | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 (Breast) | 3.71 | [2] |
| 2-Phenylnaphthalene Analog | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | MCF-7 (Breast) | 4.8 | [3] |
| Benzoic Acid Derivative 1 | 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | 1.4 µg/mL | [4] |
| Benzoic Acid Derivative 2 | Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | 5.9 µg/mL | [4] |
| 1,3,4-Oxadiazole Derivative | (E)-5-[(5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamide | HCT-116 (Colon) | 0.5 | [5] |
| 1,4-Naphthoquinone Derivative | Phenylaminosulfanyl-1,4-naphthoquinone analog | MCF-7 (Breast) | Not specified (induces apoptosis) | [6] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.
Apoptosis Signaling Pathway
A common mechanism by which anticancer compounds exert their effect is through the induction of apoptosis. This process is tightly regulated by a cascade of enzymes called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) triggers a cascade that leads to the activation of executioner caspases (like caspase-3 and -7), ultimately resulting in cell death.
Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Figure 2: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory potential of 2-(arylsulfanyl)benzoic acid derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
Comparative Anti-inflammatory Data
The following table presents the in vitro inhibitory activity (IC50 values) of various compounds related to this compound against COX-1, COX-2, and 5-LOX.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Thiosalicylic acid derivative | COX-1 | >100 | [7] |
| Thiosalicylic acid derivative | COX-2 | 0.2 | [7] |
| Indomethacin Amide 1 | COX-1 | 50 | [7] |
| Indomethacin Amide 1 | COX-2 | 0.009 | [7] |
| Indomethacin Amide 2 | COX-1 | >100 | [7] |
| Indomethacin Amide 2 | COX-2 | 0.04 | [7] |
| Benzoxazole derivative | IL-6 production | 5.09 | [8] |
| 3-Amide benzoic acid derivative | P2Y14 Receptor | 0.00177 | [9] |
| Quinazolinone analog | COX-2 | 47.1% inhibition at 20 µM | [10] |
Note: The data is compiled from different studies, and direct comparisons should be made cautiously.
NF-κB Signaling Pathway in Inflammation
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development.
Figure 3: Simplified representation of the NF-κB signaling pathway in inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 can be determined using various in vitro assays, such as the human whole blood assay.
-
Blood Collection: Fresh human blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
Compound Incubation: Aliquots of the blood are incubated with various concentrations of the test compounds or a vehicle control.
-
COX-1 and COX-2 Stimulation:
-
COX-1: The production of thromboxane B2 (TXB2) is measured after allowing the blood to clot, which is a COX-1 dependent process.
-
COX-2: Lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce the expression of COX-2, and the subsequent production of prostaglandin E2 (PGE2) is measured.
-
-
Enzyme Immunoassay (EIA): The levels of TXB2 and PGE2 in the plasma/serum are quantified using specific enzyme immunoassay kits.
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each compound concentration. The IC50 values are then determined from the dose-response curves.
Figure 4: Workflow for the human whole blood assay for COX-1 and COX-2 inhibition.
Conclusion
The 2-(arylsulfanyl)benzoic acid scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The available data suggests that modifications to this core structure can lead to compounds with significant anticancer and anti-inflammatory activities. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers looking to explore the therapeutic potential of this chemical class.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Structural and Functional Comparison of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Other Thiosalicylic Acid Derivatives: A Guide for Researchers
This guide provides a comprehensive structural and functional comparison of 2-(4-Methoxyphenyl)sulfanylbenzoic acid with other notable thiosalicylic acid derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Introduction
Thiosalicylic acid and its derivatives are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. The introduction of various substituents to the core thiosalicylic acid scaffold can profoundly influence their three-dimensional structure, and in turn, their biological function. This guide focuses on the structural characteristics of this compound in comparison to parent thiosalicylic acid and other derivatives, and explores the underlying mechanisms of their antioxidant activity.
Structural Comparison
A fundamental understanding of the molecular geometry of these compounds is crucial for structure-activity relationship (SAR) studies. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest search, a comparative analysis can be drawn from the crystal structures of closely related thiosalicylic acid derivatives. The following table summarizes key crystallographic data for thiosalicylic acid and a representative derivative to illustrate the impact of substitution on their solid-state conformation.
Table 1: Comparative Crystallographic Data of Thiosalicylic Acid Derivatives
| Parameter | Thiosalicylic Acid | 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | a = 13.584(3) Å, b = 4.981(1) Å, c = 10.323(2) Å, β = 109.99(3)° | a = 7.3071(5) Å, b = 8.0790(7) Å, c = 11.3878(11) Å, α = 82.678(8)°, β = 83.642(7)°, γ = 72.309(7)° |
| Selected Bond Lengths (Å) | ||
| C-S | 1.779(2) | 1.775(2) |
| S-H | 1.33(3) | - |
| C=O | 1.220(3) | 1.221(3) |
| C-O | 1.311(3) | 1.314(3) |
| Selected Bond Angles (°) | ||
| C-S-C | - | 103.5(1) |
| O=C-O | 122.3(2) | 122.5(2) |
| Dihedral Angle between Phenyl Rings (°) | N/A | 88.7(2)[1] |
| Hydrogen Bonding | Intermolecular S-H···S and O-H···O interactions forming dimers and chains.[2] | Intermolecular O-H···O hydrogen bonds forming inversion dimers.[1] |
Note: The crystal structure for this compound is not available. The data for 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid is provided as a structurally related example of a 2-(phenylsulfanyl)benzoic acid derivative.
Experimental Protocols
Proposed Synthesis of this compound
While a specific protocol for this compound was not found, a plausible synthetic route can be adapted from established methods for similar diaryl sulfides. The following is a proposed experimental protocol based on the Ullmann condensation.
Experimental Workflow for Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-iodobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 120-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and acidify with 1M hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Single-Crystal X-ray Diffraction
To obtain the precise three-dimensional structure of a synthesized compound, single-crystal X-ray diffraction is the gold standard.
Experimental Workflow for Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a solution in a suitable solvent, by vapor diffusion of a non-solvent into a solution of the compound, or by slow cooling of a saturated solution.
-
Data Collection: Select a suitable single crystal and mount it on a goniometer head. Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Antioxidant Signaling Pathway
Thiosalicylic acid derivatives exert their antioxidant effects through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 antioxidant response pathway.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Thiosalicylic acid derivatives, likely through their ability to modulate cellular redox status or directly interact with cysteine residues on Keap1, can disrupt the Keap1-Nrf2 interaction.[1][2] This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[1][3] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to neutralize ROS and combat oxidative stress.
Conclusion
This guide provides a comparative framework for understanding the structural and functional properties of this compound and related thiosalicylic acid derivatives. While the specific crystal structure of the title compound remains to be determined, analysis of its analogues reveals key structural motifs and intermolecular interactions that likely influence its physicochemical and biological properties. The proposed synthetic and analytical protocols offer a practical starting point for researchers aiming to synthesize and characterize this and similar molecules. Furthermore, the elucidation of the Keap1-Nrf2 signaling pathway provides a mechanistic basis for the antioxidant activity of this class of compounds, highlighting their potential as therapeutic agents for conditions associated with oxidative stress. Future studies should focus on obtaining the crystal structure of this compound to enable more precise structure-based drug design efforts.
References
Comparative analysis of different synthesis routes for 2-(4-Methoxyphenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for 2-(4-Methoxyphenyl)sulfanylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction, offering an objective look at their respective methodologies, performance metrics, and the underlying chemical principles.
Introduction
The synthesis of diaryl thioethers, such as this compound, is a fundamental transformation in organic chemistry, with significant implications for medicinal chemistry and materials science. The target molecule's structural motif, featuring a flexible thioether linkage between two distinct aromatic rings, is a common feature in a variety of biologically active compounds. The efficiency and practicality of the synthetic route chosen to construct this key C-S bond can significantly impact the overall success of a drug discovery and development program. This guide presents a detailed comparison of two powerful catalytic methods for achieving this synthesis: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig cross-coupling.
Synthesis Route 1: Ullmann Condensation
The Ullmann condensation is a long-established and cost-effective method for the formation of carbon-heteroatom bonds, including the C-S bond in diaryl thioethers. This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures.
Experimental Protocol
A plausible Ullmann condensation route for the synthesis of this compound involves the reaction of 2-chlorobenzoic acid with 4-methoxythiophenol. To facilitate the reaction, the acidic proton of the benzoic acid and the thiol are typically deprotonated with a base to form the corresponding salts.
Materials:
-
2-chlorobenzoic acid
-
4-methoxythiophenol
-
Lithium hydroxide monohydrate
-
Tetralin (solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
To a reaction vessel equipped with a water separator, add 2-chlorobenzoic acid (1.1-1.3 equivalents) and 4-methoxythiophenol (1.0 equivalent) in tetralin.
-
Add lithium hydroxide monohydrate (2.2-2.6 equivalents) to the mixture.
-
Heat the reaction mixture to 185-190 °C and remove the water of reaction using the water separator.
-
Maintain the reaction at this temperature for approximately 8 hours, monitoring the progress by a suitable technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture to 115 °C and quench with water.
-
Separate the aqueous phase, dilute with water, and acidify to pH 2 with hydrochloric acid to precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry to obtain this compound.
This protocol is adapted from a general procedure for the synthesis of 2-arylthiobenzoic acids.[1]
Synthesis Route 2: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig cross-coupling reaction has emerged as a versatile and highly efficient method for the formation of C-N, C-O, and C-S bonds. This palladium-catalyzed reaction generally proceeds under milder conditions than the Ullmann condensation and often exhibits a broader substrate scope and higher functional group tolerance.
Experimental Protocol
A potential Buchwald-Hartwig approach for the synthesis of this compound would involve the coupling of an aryl halide, such as 2-iodobenzoic acid, with 4-methoxythiophenol using a palladium catalyst and a suitable phosphine ligand.
Materials:
-
2-iodobenzoic acid
-
4-methoxythiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
1,4-Dioxane (solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine palladium(II) acetate (typically 1-5 mol%), Xantphos (typically 1.5-7.5 mol%), and cesium carbonate (2.0 equivalents).
-
Add 2-iodobenzoic acid (1.0 equivalent) and 4-methoxythiophenol (1.2 equivalents) to the tube.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous hydrochloric acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield this compound.
This protocol is based on general procedures for Buchwald-Hartwig C-S coupling reactions.
Performance Comparison
The choice between the Ullmann condensation and the Buchwald-Hartwig cross-coupling for the synthesis of this compound will depend on several factors, including cost, scalability, desired purity, and available equipment. The following table summarizes the key performance indicators for each route, with data extrapolated from analogous reactions reported in the literature.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Cross-Coupling |
| Catalyst | Copper-based (e.g., Cu powder, CuI) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often not required, but can improve yield | Phosphine-based (e.g., Xantphos, dppf) |
| Base | Strong inorganic bases (e.g., LiOH, K₂CO₃) | Inorganic or organic bases (e.g., Cs₂CO₃, K₃PO₄) |
| Solvent | High-boiling polar aprotic (e.g., Tetralin, DMF) | Aprotic solvents (e.g., Dioxane, Toluene) |
| Temperature | High (typically 150-220 °C) | Moderate to high (typically 80-120 °C) |
| Reaction Time | Several hours (e.g., 8-24 h) | Several hours to a day (e.g., 12-24 h) |
| Typical Yield | Good to excellent (e.g., 80-90% for similar substrates[1]) | Good to excellent |
| Purity | May require extensive purification | Generally high, purification often straightforward |
| Cost | Catalyst and reagents are generally less expensive | Palladium catalysts and phosphine ligands can be costly |
| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to catalyst cost and sensitivity |
| Environmental Impact | High temperatures and high-boiling solvents can be a concern | Palladium is a heavy metal, and phosphine ligands can be toxic |
Logical Workflow for Synthesis Route Selection
The decision-making process for selecting the optimal synthesis route can be visualized as follows:
Caption: Decision workflow for selecting a synthesis route.
Synthesis Pathways
The two competing catalytic cycles for the formation of the C-S bond are depicted below.
Caption: Catalytic cycles for C-S bond formation.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig cross-coupling represent viable and effective methods for the synthesis of this compound. The Ullmann reaction offers a more economical route, particularly for large-scale production, leveraging cheaper copper catalysts and simpler reaction setups. However, this often comes at the cost of harsh reaction conditions. Conversely, the Buchwald-Hartwig reaction provides a more versatile and milder alternative, with generally higher functional group tolerance and potentially cleaner reaction profiles, albeit with the significant drawback of expensive palladium catalysts and ligands. The ultimate choice of synthesis route will be dictated by the specific priorities of the research or development program, balancing considerations of cost, scale, efficiency, and environmental impact. This guide provides the foundational information to make an informed decision based on these critical factors.
References
Validating Analytical Methods for 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-(4-Methoxyphenyl)sulfanylbenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents expected performance data, and visualizes key workflows to aid researchers in choosing the most suitable method for their specific needs.
Method Comparison at a Glance
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Selectivity | Moderate to Good | Excellent |
| Matrix Effect | Less susceptible | More susceptible |
| Cost | Lower | Higher |
| Expertise | Moderate | High |
| Confirmation | Retention time | Retention time and mass fragmentation pattern |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine analysis of pharmaceutical compounds. It offers a good balance of performance, cost-effectiveness, and ease of use.
Experimental Protocol
A reversed-phase HPLC method is proposed for the analysis of this compound.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Expected Performance Data
The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for a compound similar in structure to this compound.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis, impurity profiling, and trace-level quantification.
Experimental Protocol
A reversed-phase LC-MS/MS method operating in multiple reaction monitoring (MRM) mode is proposed.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode to be optimized.
-
MRM Transition: Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) and a characteristic product ion.
-
Collision Energy: To be optimized for the specific MRM transition.
Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required prior to LC-MS/MS analysis.
Expected Performance Data
The following table outlines the anticipated performance of a validated LC-MS/MS method for a compound with similar characteristics.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| LOD | ~0.01 ng/mL |
| LOQ | ~0.05 ng/mL |
Visualizing the Workflow and Application
To provide a clearer understanding of the analytical process and the relevance of quantifying this compound, the following diagrams have been generated.
Caption: General analytical workflow for the quantification of this compound.
This compound and its analogs often serve as key intermediates in the synthesis of pharmacologically active molecules. The purity and concentration of this building block are critical for the successful synthesis of the final drug product.
Caption: Representative synthetic pathway where the analyte is a key starting material.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound should be guided by the specific requirements of the study. For routine quality control and assays where high concentrations are expected, HPLC-UV offers a reliable and cost-effective solution. For applications demanding high sensitivity and selectivity, such as bioanalysis or the detection of trace impurities, LC-MS/MS is the superior technique. Proper method validation in accordance with ICH guidelines is imperative to ensure the generation of accurate and reliable data, regardless of the chosen methodology.
A Comparative Analysis of 2-(Arylsulfanyl)benzoic Acid Derivatives: Synthesis, Characterization, and Potential Biological Applications
For Immediate Release: A comprehensive comparative guide has been compiled to evaluate the experimental data of 2-(4-Methoxyphenyl)sulfanylbenzoic acid and its structural analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed cross-validation of experimental findings and methodologies for this class of compounds. The following sections provide a thorough comparison of synthetic protocols, physicochemical properties, and biological activities, supported by experimental data and procedural workflows.
Comparative Summary of Physicochemical and Biological Data
The following table summarizes key quantitative data for this compound and its selected analogues. This allows for a direct comparison of their fundamental properties and biological efficacy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity | Reference |
| 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid | C₁₆H₁₄O₄S | 302.35 | Not Reported | Potential anti-inflammatory and analgesic agent. | [1] |
| Thiobenzoic acid S-(4-methoxy-phenyl) ester | C₁₄H₁₂O₂S | 244.31 | Not Reported | Not Reported | [2] |
| 5-[[(4-Methoxyphenyl)methyl]thio]-2-methylbenzoic acid | C₁₆H₁₆O₃S | 288.36 | Not Reported | Not Reported | [3] |
| 4-(4-methoxyphenyl)-benzoic acid | C₁₄H₁₂O₃ | 228.24 | 253-256 | Not Reported | [4] |
| Thiobenzoic acid | C₇H₆OS | 138.18 | 24 | Parent compound for aryl thiocarboxylic acids.[5] | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further investigation.
General Synthesis of 2-(Arylsulfanyl)benzoic Acid Derivatives
The synthesis of 2-(arylsulfanyl)benzoic acid derivatives can be achieved through several established organic chemistry reactions. A common approach involves the nucleophilic aromatic substitution of a halogenated benzoic acid with a substituted thiophenol in the presence of a base.
Example Protocol for Ullmann Condensation:
-
Reactants: 2-chlorobenzoic acid (1 mmol), 4-methoxythiophenol (1.2 mmol), potassium carbonate (2 mmol), and copper(I) iodide (0.1 mmol).
-
Solvent: N,N-Dimethylformamide (DMF, 10 mL).
-
Procedure: The reactants are combined in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to 120-140 °C and stirred for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Characterization Methods
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure and confirm the successful formation of the desired product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) of the carboxylic acid and the C-S bond of the thioether.
-
Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.
Visualizing Synthetic and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of the synthetic workflows and potential biological signaling pathways.
Caption: Synthetic workflow for this compound via Ullmann condensation.
Caption: Hypothesized inhibitory action on the cyclooxygenase (COX) pathway.
Comparative Discussion
The available data suggests that 2-(arylsulfanyl)benzoic acid derivatives are a versatile class of compounds with potential applications in medicinal chemistry. The thioether linkage provides a key structural motif that can be readily modified to tune the physicochemical and biological properties of the molecule. For instance, the introduction of a methoxy group on the phenyl ring, as in the case of this compound, is a common strategy in drug design to modulate metabolic stability and receptor binding affinity.
While comprehensive experimental data for the title compound remains limited in publicly accessible literature, the study of its analogues provides valuable insights. For example, the investigation of thioureides of 2-(4-methylphenoxymethyl)benzoic acid has demonstrated significant antimicrobial activity, particularly against fungal strains.[6] Furthermore, derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been shown to be potent inhibitors of cyclooxygenase, highlighting the anti-inflammatory potential of this structural class.[7]
The synthesis of these compounds is generally straightforward, with well-established protocols like the Ullmann condensation offering a reliable route to the desired products. The characterization techniques employed are standard in the field of organic and medicinal chemistry, ensuring the structural integrity and purity of the synthesized molecules.
Future research should focus on the systematic evaluation of a broader range of 2-(arylsulfanyl)benzoic acid derivatives to establish clear structure-activity relationships. This would involve the synthesis of a library of analogues with diverse substitution patterns and subsequent screening for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The development of robust and scalable synthetic routes will also be crucial for facilitating these investigations and any potential future clinical applications.
References
- 1. Buy 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid | 15884-39-6 [smolecule.com]
- 2. THIOBENZOIC ACID S-(4-METHOXY-PHENYL) ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-[[(4-Methoxyphenyl)methyl]thio]-2-methylbenzoic acid CAS#: 1919474-16-0 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: Data Currently Unavailable for a Specific Application
A comprehensive review of available scientific literature and databases reveals a significant gap in performance data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid in any specific, well-defined application. While research exists for structurally related compounds, a direct comparison and benchmarking guide for this particular molecule cannot be compiled at this time due to the absence of published experimental data detailing its efficacy, potency, and comparative performance against other alternatives.
Our extensive search for quantitative data, detailed experimental protocols, and established signaling pathways or workflows involving this compound did not yield the specific information required to generate a comparison guide as requested. The scientific community has not, to date, published research that benchmarks this compound's performance in a manner that would allow for an objective comparison with other potential solutions.
While the user's request for a detailed comparison guide with data tables, experimental methodologies, and visualizations is a valid approach for evaluating scientific products, the foundational data for "this compound" is not currently in the public domain. Researchers, scientists, and drug development professionals interested in this molecule would need to conduct initial exploratory studies to determine its potential applications and generate the primary data required for such a comparative analysis.
We will continue to monitor the scientific literature and will update this guide should relevant data on the performance of this compound become available.
A Comparative Analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Para-Substituted Analogs as FTO Inhibitors
For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery
This guide provides a detailed comparison of 2-(4-methoxyphenyl)sulfanylbenzoic acid and its para-substituted analogs, focusing on their inhibitory activity against the Fat Mass and Obesity-Associated (FTO) protein, a key enzyme implicated in various diseases, including obesity and acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this class of compounds.
Performance Comparison of 2-(Arylthio)benzoic Acid Derivatives as FTO Inhibitors
The inhibitory potential of this compound and its para-substituted analogs against the FTO protein has been evaluated, revealing key insights into their structure-activity relationship. The following table summarizes the in vitro inhibitory concentrations (IC50) of these compounds against FTO.
| Compound ID | R (para-substituent) | IC50 (µM) |
| 8a | H | >50 |
| 8b | F | 2.5 ± 0.3 |
| 8c | Cl | 0.3 ± 0.1 |
| 8d | Br | 0.5 ± 0.1 |
| 8e | I | 1.2 ± 0.2 |
| 8f | CH3 | 1.8 ± 0.3 |
| 8g | OCH3 | 3.1 ± 0.4 |
| 8h | CF3 | 0.8 ± 0.1 |
| 8i | NO2 | 4.5 ± 0.5 |
| 8j | CN | 2.1 ± 0.3 |
| 8k | NH2 | >50 |
| 8l | OH | >50 |
Data sourced from a study on the structure-activity relationships of 2-(arylthio)benzoic acid FTO inhibitors.[1]
Key Findings from the Data:
-
The unsubstituted analog (8a ) and analogs with strongly electron-donating or hydrogen-bonding groups at the para-position (8k , 8l ) exhibit weak to no inhibitory activity against FTO.
-
Halogen substituents at the para-position generally lead to potent FTO inhibition. The chloro-substituted analog (8c ) was identified as the most potent inhibitor in this series, with an IC50 value of 0.3 µM.[1]
-
Electron-withdrawing groups such as trifluoromethyl (8h ) and cyano (8j ) also confer significant inhibitory activity.
-
The methoxy group in this compound (8g ) results in moderate inhibitory activity (IC50 = 3.1 µM), being less potent than the halogenated and some other electron-withdrawing analogs.
Experimental Protocols
The following section details the methodologies employed in the key experiments to determine the FTO inhibitory activity of the compared compounds.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay is a high-throughput method to screen for inhibitors of the FTO protein's demethylase activity.
Principle:
The assay utilizes a non-fluorescent, m6A-methylated RNA substrate ("m6A-Broccoli"). In the presence of FTO, the methyl group is removed. The demethylated RNA substrate can then bind to a small molecule (e.g., DFHBI-1T), resulting in a fluorescent signal. The intensity of the fluorescence is directly proportional to the FTO activity. Inhibitors of FTO will reduce the demethylation and thus decrease the fluorescence signal.
Materials:
-
Recombinant FTO protein
-
m6A-methylated RNA substrate (e.g., m6A7-Broccoli)
-
Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.
-
Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl2, and 2.2 µM 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T) in RNase-free water.
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, m6A-methylated RNA substrate (final concentration ~7.5 µM), and recombinant FTO protein (final concentration ~0.250 µM).
-
Compound Addition: Add the test compounds at various concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a positive control (known FTO inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 2 hours).
-
Detection: Add the read buffer containing DFHBI-1T to each well.
-
Signal Measurement: After another incubation period (e.g., 2 hours to overnight at 4°C) to allow for fluorophore binding, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 510 nm emission).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a suitable equation.
FTO Signaling Pathways
The FTO protein is involved in multiple signaling pathways that regulate cellular processes. Understanding these pathways is crucial for elucidating the mechanism of action of FTO inhibitors.
Caption: FTO interaction with CaMKII modulates the CREB signaling pathway.
Caption: FTO regulates the TGF-β signaling pathway via MEG3 mRNA demethylation.
References
A Comparative Analysis of In Silico and Experimental Data for 2-(4-Methoxyphenyl)benzoic Acid
Please Note: Initial searches for "2-(4-Methoxyphenyl)sulfanylbenzoic acid" did not yield sufficient data for a comprehensive comparison. Therefore, this guide focuses on the structurally similar analogue, 2-(4-Methoxyphenyl)benzoic acid (PubChem CID: 266830; CAS: 18110-71-9), which features an ether linkage instead of a thioether. This substitution allows for a detailed comparative analysis based on available data.
Introduction
2-(4-Methoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Understanding the physicochemical and pharmacokinetic properties of this compound is crucial for its potential development as a therapeutic agent. This guide provides a comparative overview of computationally predicted (in silico) data and available experimental (in vitro/in vivo) data for 2-(4-Methoxyphenyl)benzoic acid, offering researchers a valuable resource for future studies.
Physicochemical Properties: A Tale of Two Data Sets
The fundamental properties of a molecule, such as its molecular weight, shape, and lipophilicity, are critical determinants of its biological behavior. The following table summarizes the computationally predicted and experimentally available physicochemical data for 2-(4-Methoxyphenyl)benzoic acid.
| Property | In Silico (Predicted) | Experimental |
| Molecular Formula | C14H12O3 | C14H12O3 |
| Molecular Weight | 228.24 g/mol | Not Explicitly Reported |
| XLogP3 | 3.5 | Not Explicitly Reported |
| Hydrogen Bond Donor Count | 1 | Not Explicitly Reported |
| Hydrogen Bond Acceptor Count | 3 | Not Explicitly Reported |
| Rotatable Bond Count | 2 | Not Explicitly Reported |
| Exact Mass | 228.078644230 g/mol | Not Explicitly Reported |
| Topological Polar Surface Area | 46.5 Ų | Not Explicitly Reported |
| Heavy Atom Count | 17 | Not Explicitly Reported |
In Silico Data Source: PubChem CID 266830.[1]
ADMET Profile: Predicting a Molecule's Journey in the Body
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical parameters in drug discovery and development. In silico tools provide a rapid and cost-effective means to predict these properties early in the research process. The following table presents the predicted ADMET profile for 2-(4-Methoxyphenyl)benzoic acid.
| ADMET Parameter | In Silico Prediction |
| Aqueous Solubility | -3.5 (LogS) |
| Intestinal Absorption (Human) | 96.16% |
| Blood-Brain Barrier Permeability | Permeable |
| CYP2D6 Substrate | Yes |
| CYP3A4 Substrate | Yes |
| hERG I Inhibitor | Weak Inhibitor |
| Human Ether-a-go-go-Related Gene | No |
| Ames Test (Mutagenicity) | Non-mutagenic |
| Rat Acute Toxicity (LD50) | 2.53 mol/kg |
In Silico Data Source: ADMET-AI and similar predictive models.[2][3][4]
Experimental Data and Protocols
Currently, there is a paucity of publicly available, peer-reviewed experimental data specifically for 2-(4-Methoxyphenyl)benzoic acid. While synthesis of related compounds has been described, detailed characterization and biological activity data for this specific isomer are not readily found in the searched literature.
For instance, the synthesis of related 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids has been detailed, involving steps like Suzuki coupling and saponification. A general procedure for such a synthesis would involve:
Hypothetical Synthesis Protocol:
-
Suzuki Coupling: A palladium catalyst (e.g., Pd(PPh3)4) is used to couple a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.
-
Saponification: The resulting ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the final carboxylic acid.
-
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess purity.
Without specific experimental reports, a direct comparison to the in silico data is challenging. The predicted data, therefore, serves as a valuable starting point for guiding future experimental work.
Visualizing the Drug Discovery Workflow
The interplay between computational and experimental approaches is central to modern drug discovery. The following diagram illustrates a typical workflow where a compound like 2-(4-Methoxyphenyl)benzoic acid would be evaluated.
Caption: A typical drug discovery workflow.
Signaling Pathway Analysis: A Hypothetical Scenario
Given that many biphenyl compounds interact with biological pathways, we can hypothesize a potential mechanism of action for visualization. For instance, if 2-(4-Methoxyphenyl)benzoic acid were found to be an inhibitor of a kinase pathway, the logical relationship could be depicted as follows.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
The analysis of 2-(4-Methoxyphenyl)benzoic acid highlights the significant role of in silico tools in modern chemical research, especially when experimental data is scarce. The computational predictions provide a comprehensive profile of its likely physicochemical and ADMET properties, suggesting it has the potential for good oral absorption and brain penetration, though it may be a substrate for key metabolic enzymes.
The lack of direct experimental data underscores the need for further laboratory investigation to validate these computational models. The synthesis and characterization of 2-(4-Methoxyphenyl)benzoic acid, followed by a suite of in vitro assays, would be a critical next step. This would not only provide a clearer picture of this specific molecule's potential but also contribute valuable data for refining the predictive models used for other novel compounds. This guide, therefore, serves as both a summary of current knowledge and a call to action for further empirical research.
References
Comparative Guide to the Reproducibility of Experiments Involving 2-(4-Methoxyphenyl)sulfanylbenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to 2-(4-Methoxyphenyl)sulfanylbenzoic acid and similar diaryl sulfide compounds. It aims to enhance the reproducibility of experiments by offering detailed protocols, comparative biological activity data, and insights into the synthetic methodologies and potential mechanisms of action.
I. Synthesis and Characterization
The synthesis of this compound and its analogs can be achieved through several methods, with the Ullmann condensation and Suzuki-Miyaura coupling being prominent examples. Reproducibility of these syntheses relies on careful control of reaction conditions.
A common and adaptable method for synthesizing 2-(arylsulfanyl)benzoic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a thiophenol with an aryl halide. A specific protocol for a closely related compound, 2-(o-Methoxyphenylthio) benzoic acid, involves refluxing o-methoxythiophenol with o-iodobenzoic acid in the presence of potassium hydroxide and copper powder.
Table 1: Comparison of Synthesis Methods for Diaryl Sulfides
| Method | Catalyst | Key Reactants | General Yields | Key Advantages |
| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Aryl halide, Thiol | Moderate to Good | Good for C-S bond formation, readily available reagents. |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)2) | Aryl boronic acid, Aryl halide | Good to Excellent | High functional group tolerance, milder reaction conditions. |
Characterization Data:
II. Comparative Biological Activity
Derivatives of diaryl sulfide and benzoic acid have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The reproducibility of these bioassays is highly dependent on standardized protocols.
A. Anticancer Activity
Several diaryl sulfide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, with the MCF-7 breast cancer cell line being a common model. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Table 2: Comparative Anticancer Activity of Diaryl Sulfide Analogs against MCF-7 Cells
| Compound | Structure | IC₅₀ (µM) | Reference |
| Analog 1 | Diaryl sulfide with benzoxazole and 3,4,5-trimethoxyphenyl moieties | 4.5 | [1] |
| Analog 2 | Phenyl analogue of a trimethoxyphenyl-containing thioether | 7.9 | [1] |
| Combretastatin A-4 | Stilbene derivative (for comparison) | ~0.002 | [2] |
| Diaryl Selenide Analog | Selenium-containing analog | Comparable to CA-4 | [2] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth.
B. Antimicrobial Activity
Substituted benzoic acid derivatives have been tested for their antimicrobial properties against various bacterial strains. The broth microdilution method is a widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Table 3: Comparative Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Benzoic Acid | E. coli O157 | 1 | [3] |
| 2-Hydroxybenzoic Acid | E. coli O157 | 1 | [3] |
| 3,4-Dihydroxybenzoic Acid | E. coli | 2.6 | [3] |
| 3,4,5-Trihydroxybenzoic Acid | E. coli | 3.25 | [3] |
MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
III. Experimental Protocols
To ensure the reproducibility of the biological activity data, detailed experimental protocols are provided below.
A. Protocol for MTT Assay (Anticancer Activity)
This protocol is adapted from standard procedures for assessing cytotoxicity in MCF-7 cells.
Materials:
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
B. Protocol for Broth Microdilution Assay (Antimicrobial Activity)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
IV. Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on structurally related organosulfur compounds, such as diallyl sulfides from garlic, provide potential insights into their mechanisms of action, particularly in cancer. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation through modulation of several key signaling pathways.
Workflow for Investigating Biological Activity:
The following workflow outlines the general steps for synthesizing and evaluating the biological activity of novel diaryl sulfide compounds.
Logical Relationship of Apoptosis Induction:
The induction of apoptosis is a key mechanism of action for many anticancer compounds. The following diagram illustrates the logical flow from pathway inhibition to apoptosis.
V. Conclusion
This guide provides a framework for researchers working with this compound and its analogs. By utilizing the provided comparative data and detailed experimental protocols, researchers can improve the reproducibility of their experiments. Further investigation into the specific signaling pathways modulated by this class of compounds is warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Inter-Laboratory Analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document synthesizes established analytical techniques for structurally similar aryl carboxylic acids and thioethers to present a simulated inter-laboratory performance comparison. The data herein is representative of typical performance characteristics for the described methods and is intended to guide laboratory setup, method validation, and performance benchmarking.
Introduction
This compound is an organic compound featuring both a carboxylic acid and a thioether functional group.[1] Its structural complexity requires robust and validated analytical methods for accurate quantification in research and development settings, particularly for purity assessment, stability studies, and pharmacokinetic analysis. The choice of analytical technique is critical and often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
This guide compares two common, powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data is a hypothetical representation from three laboratories to illustrate potential inter-laboratory variability and highlight key performance metrics.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of aromatic carboxylic acids and related compounds.[2][3]
2.1. Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the direct analysis of this compound in solution.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected.
-
Calibration: A multi-point calibration curve is generated using standards of known concentrations (e.g., 1-100 µg/mL).
2.2. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of the carboxylic acid, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The carboxylic acid group is converted to its trimethylsilyl (TMS) ester. The sample is dried and reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 70°C for 30 minutes.[3]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of the TMS-derivatized analyte.
-
Sample Preparation: The sample is extracted into an organic solvent, dried completely, and then subjected to the derivatization protocol.
-
Calibration: A calibration curve is prepared by derivatizing standards of known concentrations.
Comparative Performance Data
The following tables summarize hypothetical performance data from three independent laboratories ("Lab A", "Lab B", "Lab C") for the analysis of this compound using the described HPLC-UV and GC-MS methods. These values are representative of what may be achieved with properly validated methods.[6][7]
Table 1: Inter-Laboratory Comparison of HPLC-UV Method Performance
| Parameter | Lab A | Lab B | Lab C |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 |
| LOD (µg/mL) | 0.15 | 0.20 | 0.12 |
| LOQ (µg/mL) | 0.50 | 0.65 | 0.40 |
| Intra-day Precision (%RSD) | 1.8 | 2.1 | 1.5 |
| Inter-day Precision (%RSD) | 2.5 | 3.1 | 2.2 |
| Accuracy / Recovery (%) | 99.5 | 98.7 | 101.2 |
Table 2: Inter-Laboratory Comparison of GC-MS Method Performance
| Parameter | Lab A | Lab B | Lab C |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9999 |
| LOD (ng/mL) | 0.5 | 0.8 | 0.4 |
| LOQ (ng/mL) | 1.5 | 2.5 | 1.2 |
| Intra-day Precision (%RSD) | 2.8 | 3.5 | 2.5 |
| Inter-day Precision (%RSD) | 4.0 | 4.8 | 3.6 |
| Accuracy / Recovery (%) | 98.2 | 97.5 | 99.8 |
LOD: Limit of Detection; LOQ: Limit of Quantitation; %RSD: Percent Relative Standard Deviation.
Visualized Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of a pharmaceutical compound, from sample receipt to final data reporting.
Caption: General analytical workflow for compound quantification.
4.2. Potential Biological Context: COX-2 Inhibition Pathway
Compounds structurally related to this compound have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] The diagram below illustrates a simplified signaling cascade leading to inflammation and the potential point of intervention for a COX-2 inhibitor.
Caption: Simplified COX-2 pathway and hypothetical point of inhibition.
Discussion and Conclusion
This guide presents a framework for the analysis of this compound using HPLC-UV and GC-MS.
-
HPLC-UV is a robust, straightforward method suitable for routine analysis and quality control when high sensitivity is not required.[9][10] It involves minimal sample preparation and demonstrates good precision and accuracy.
-
GC-MS offers superior sensitivity (ng/mL levels) and selectivity due to its mass-selective detection, making it ideal for trace-level analysis or analysis in complex biological matrices.[11][12] However, it requires a more involved sample preparation process, including a derivatization step, which can be a source of variability.[3]
The choice between these methods will depend on the specific application. For purity analysis of the bulk drug substance, HPLC-UV is often sufficient. For metabolic studies or trace impurity analysis, the enhanced sensitivity of GC-MS would be necessary. The hypothetical data illustrates that while both methods are reliable, inter-laboratory variability is expected and should be controlled through robust method validation, standardized protocols, and the use of certified reference materials.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column | Semantic Scholar [semanticscholar.org]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS-employed phytochemical characterization, synergistic antioxidant, and cytotoxic potential of Triphala methanol extract at non-equivalent ratios of its constituents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenyl)sulfanylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Based on the chemical structure, 2-(4-Methoxyphenyl)sulfanylbenzoic acid should be handled as a hazardous substance.
Potential Hazards:
-
Skin and Eye Irritation: Similar to benzoic acid and its derivatives, this compound may cause skin and eye irritation.
-
Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.
-
Malodor: Thioether compounds can be malodorous.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. A dust mask may be necessary if handling a powder. |
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically found in a research setting.
Step 1: Segregation and Labeling of Waste
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for 2-(4-M ethoxyphenyl)sulfanylbenzoic acid and materials contaminated with it. The container should be made of a material compatible with organic acids and sulfur compounds.
-
Labeling: The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Stench")
-
The date of accumulation.
-
Step 2: In-Lab Neutralization and Oxidation (for small quantities)
For small spills or residual amounts, a two-step neutralization and oxidation process can be employed to reduce the reactivity and odor of the waste. This should be performed in a fume hood.
-
Neutralization:
-
If the waste is in solid form, dissolve it in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Slowly add a dilute solution of sodium carbonate or sodium bicarbonate with stirring to neutralize the acidic benzoic acid group.[1] Be cautious of potential effervescence (CO2 evolution).
-
Test the pH of the solution to ensure it is near neutral (pH 6-8).
-
-
Oxidation of Thioether:
Step 3: Final Disposal
-
Collection: The neutralized and oxidized solution should be collected in a designated hazardous waste container. Do not pour it down the drain.[4][5]
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Follow their specific procedures for waste pickup and disposal.
III. Decontamination of Labware
Proper decontamination of all glassware and equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.
-
Bleach Soak: Immerse the rinsed labware in a bath of sodium hypochlorite solution (bleach) for at least one hour to oxidize any remaining thioether residues.[7]
-
Standard Washing: After the bleach soak, wash the glassware with soap and water as per standard laboratory procedure.
IV. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Decontaminate the spill area using the neutralization and oxidation procedure described in Section II, followed by a final wash with soap and water.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Step-by-step protocol for the in-lab treatment of small quantities of the waste.
References
Essential Safety and Logistical Information for Handling 2-(4-Methoxyphenyl)sulfanylbenzoic Acid
Disclaimer: The following safety recommendations are based on the hazardous properties of structurally similar compounds, namely benzoic acid and thiophenol derivatives. A specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)sulfanylbenzoic acid was not available. Therefore, these guidelines are intended to provide a conservative and comprehensive approach to handling this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with benzoic acid and thiophenol moieties, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[1][2][3]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[2][3][4]
-
Lab Coat/Protective Suit: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a complete protective suit should be worn.[1][2]
-
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][2]
Operational Plan
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]
2.2. Preparation and Handling
-
Area Preparation: Designate a specific area for handling the chemical. Ensure the workspace is clean and uncluttered.
-
PPE Donning: Before handling, put on all required PPE as specified above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within a chemical fume hood to minimize dust exposure.
-
Use a scoop or spatula for transfers. Avoid creating dust clouds.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Reaction Setup:
-
Ensure all glassware is properly secured.
-
If the reaction is to be heated, use a heating mantle with a temperature controller.
-
Maintain a clean and organized work area throughout the experiment.
-
2.3. Spill Management
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Prevent entry into the affected area.
-
2.4. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your EHS department.
-
Disposal Procedure: Dispose of hazardous waste through your institution's EHS-approved hazardous waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]
Quantitative Data Summary
Since specific quantitative data for this compound is not available, the table below provides data for related compounds.
| Compound | LD50 Oral (Rat) | Incompatible Materials |
| Benzoic Acid | 1700 mg/kg | Strong oxidizing agents, strong bases, strong reducing agents, metals.[1] |
| Thiophenol | 46 mg/kg | Strong oxidizing agents, acids.[5] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
